Product packaging for Angiotensin acetate(Cat. No.:CAS No. 20071-00-5)

Angiotensin acetate

Cat. No.: B1523708
CAS No.: 20071-00-5
M. Wt: 1151.3 g/mol
InChI Key: BFIIUENUKZUTFX-AXOAQIBVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Angiotensin Acetate is a synthetic form of the endogenous peptide hormone Angiotensin II, a central component of the Renin-Angiotensin-Aldosterone System (RAAS) . This product is provided as the acetate salt to enhance stability. Its primary research application lies in the study of cardiovascular physiology and pathophysiology, particularly mechanisms of vasoconstriction, blood pressure regulation, and vascular smooth muscle cell hypertrophy . The mechanism of action is mediated through agonist activity at the G-protein coupled Angiotensin II Type 1 (AT1) receptor . Upon binding, it triggers intracellular signaling cascades that result in potent vasoconstriction, an increase in systemic vascular resistance, and the stimulation of aldosterone secretion from the adrenal cortex, leading to sodium and water retention . Researchers utilize this compound to investigate hypertensive disorders, the cellular effects of agonist-induced Ca2+ influx in vascular smooth muscle cells, and to model aspects of cardiovascular disease in vitro . It also serves as a critical tool for the development and screening of Angiotensin II receptor antagonists and Angiotensin-Converting Enzyme (ACE) inhibitors . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic uses, or for administration to humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C53H78N14O15 B1523708 Angiotensin acetate CAS No. 20071-00-5

Properties

CAS No.

20071-00-5

Molecular Formula

C53H78N14O15

Molecular Weight

1151.3 g/mol

IUPAC Name

acetic acid;(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C49H70N14O11.2C2H4O2/c1-26(2)39(61-42(67)33(12-8-18-55-49(52)53)57-41(66)32(50)23-38(51)65)45(70)58-34(20-29-14-16-31(64)17-15-29)43(68)62-40(27(3)4)46(71)59-35(22-30-24-54-25-56-30)47(72)63-19-9-13-37(63)44(69)60-36(48(73)74)21-28-10-6-5-7-11-28;2*1-2(3)4/h5-7,10-11,14-17,24-27,32-37,39-40,64H,8-9,12-13,18-23,50H2,1-4H3,(H2,51,65)(H,54,56)(H,57,66)(H,58,70)(H,59,71)(H,60,69)(H,61,67)(H,62,68)(H,73,74)(H4,52,53,55);2*1H3,(H,3,4)/t32-,33-,34-,35-,36-,37-,39-,40-;;/m0../s1

InChI Key

BFIIUENUKZUTFX-AXOAQIBVSA-N

SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)N.CC(=O)O

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)N.CC(=O)O.CC(=O)O

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)N.CC(=O)O.CC(=O)O

sequence

NRVYVHPF

Origin of Product

United States

Angiotensin Peptides As Research Probes: Mechanistic Investigations

Angiotensin I Acetate (B1210297) in Enzymatic Conversion Studies

Angiotensin I is the precursor to the potent vasoconstrictor, angiotensin II. As such, angiotensin I acetate is a fundamental reagent for studying the enzymatic processes that govern this critical activation step.

Substrate for Angiotensin-Converting Enzyme (ACE) in Biochemical Assays

Angiotensin I acetate serves as the primary substrate in biochemical assays designed to measure the activity of Angiotensin-Converting Enzyme (ACE). nih.govconsensus.app ACE is a dipeptidyl carboxypeptidase that catalyzes the conversion of the decapeptide angiotensin I to the octapeptide angiotensin II by cleaving a dipeptide from the C-terminal end. nih.govahajournals.org

In these assays, researchers incubate ACE with a known concentration of angiotensin I acetate. The rate of angiotensin II formation, or the disappearance of angiotensin I, is then measured to determine the enzyme's activity. dojindo.com Various detection methods are employed, including fluorometric and spectrophotometric techniques. tandfonline.com For example, some kits use a synthetic fluorogenic peptide substrate that, when cleaved by ACE, produces a fluorescent signal directly proportional to the enzyme's activity. These assays are vital for screening potential ACE inhibitors, which are a major class of drugs used to treat hypertension and heart failure. nih.govinter-medico.com The reliability of these in vitro assays depends on the use of a stable and pure substrate like angiotensin I acetate. dojindo.com

Precursor in Angiotensin II Generation Research

Beyond simple activity assays, angiotensin I acetate is indispensable for research into the complex pathways of angiotensin II generation. nih.govfrontiersin.org While ACE is the classical enzyme responsible for this conversion, particularly in the lungs, other enzymes like chymase can also produce angiotensin II in specific tissues. jci.orgresearchgate.net

By using angiotensin I acetate as the starting precursor in tissue homogenates or cell culture systems, researchers can investigate the relative contributions of ACE versus non-ACE pathways. jci.orgresearchgate.net For instance, studies have shown that in the heart, both ACE and chymase are important for generating angiotensin II in the interstitial fluid. jci.org These experiments often involve the use of specific inhibitors to dissect the enzymatic activities. The findings are crucial for understanding the local, tissue-specific regulation of the renin-angiotensin system and how it contributes to pathophysiology in diseases like hypertension and heart failure. nih.govfrontiersin.org

Angiotensin II Acetate in Receptor Pharmacology and Cellular Responses

Angiotensin II acetate is the principal tool for studying the physiological and pathological effects of the most active component of the RAS. medchemexpress.com Its use as a ligand in research allows for the detailed exploration of receptor interactions and the subsequent cellular signaling cascades.

Ligand Binding Dynamics with Angiotensin Type 1 Receptor (AT1R) and Angiotensin Type 2 Receptor (AT2R)

Angiotensin II exerts its effects by binding to two main G-protein-coupled receptors: the Angiotensin Type 1 Receptor (AT1R) and the Angiotensin Type 2 Receptor (AT2R). medchemexpress.commedchemexpress.com Angiotensin II acetate is used extensively in radioligand binding assays and other pharmacological studies to characterize these interactions. Both AT1R and AT2R have a high affinity for angiotensin II. medchemexpress.com

Most of the well-known effects of angiotensin II, such as vasoconstriction, aldosterone (B195564) release, and cell growth, are mediated by the AT1R. medchemexpress.comnih.gov The AT2R is generally thought to counteract the actions of the AT1R and is more highly expressed during fetal development. jci.orgmdpi.com Research using angiotensin II acetate has been fundamental in developing selective antagonists for these receptors, such as losartan (B1675146) for AT1R, which are clinically significant drugs. medchemexpress.comnih.gov Studies of ligand binding dynamics help elucidate the structural basis for receptor subtype selectivity and the mechanisms of receptor activation. nih.gov

Table 1: Angiotensin II Receptor Binding Affinities

Receptor Subtype Ligand Binding Affinity (Ki)
Type-1 Angiotensin II Receptor (AT1R) Angiotensin II 0.9 nM
Type-2 Angiotensin II Receptor (AT2R) Angiotensin II 0.23 nM

This table presents representative binding affinity (Ki) values for angiotensin II with its primary receptors. Data sourced from in vitro studies.

Role in Investigating Vascular Tone Regulation in In Vitro Models

Angiotensin II is a powerful vasoconstrictor, and angiotensin II acetate is widely used in in vitro models to study the regulation of vascular tone. europa.eumdpi.com These experiments often utilize isolated blood vessel preparations, such as aortic rings, mounted in organ baths or wire myographs. eur.nl

When angiotensin II acetate is added to the bath, it binds to AT1 receptors on vascular smooth muscle cells, triggering a signaling cascade that leads to muscle contraction and an increase in vascular tension. europa.eumdpi.com Researchers can then investigate how this response is modulated by various factors, including the endothelium, other vasoactive substances, or potential therapeutic agents. These in vitro models have been crucial for understanding the mechanisms of hypertension and for testing the efficacy of antihypertensive drugs that target the RAS. eur.nl

Influence on Cell Proliferation and Hypertrophy in Cultured Cells

In addition to its acute effects on vascular tone, angiotensin II is a recognized growth factor that contributes to long-term structural changes in the cardiovascular system, such as vascular and cardiac hypertrophy. medchemexpress.com Angiotensin II acetate is used in cell culture experiments to investigate these mitogenic and hypertrophic effects. ahajournals.orgnih.gov

Studies on cultured vascular smooth muscle cells, cardiac fibroblasts, and cardiomyocytes have shown that angiotensin II acetate can stimulate protein synthesis, increase cell size (hypertrophy), and in some cell types, promote cell division (proliferation). ahajournals.orgnih.govahajournals.org For example, treating cultured rat aortic smooth muscle cells with angiotensin II acetate leads to a significant increase in protein content without stimulating cell proliferation, a classic hypertrophic response. ahajournals.orgnih.gov This effect is mediated primarily through the AT1R and involves various downstream signaling pathways. medchemexpress.comahajournals.org These cellular models are essential for dissecting the molecular mechanisms by which angiotensin II contributes to the pathogenesis of diseases like hypertension, atherosclerosis, and heart failure. oup.comahajournals.org

Table 2: Effect of Angiotensin II Acetate on Cultured Vascular Smooth Muscle Cells

Parameter Condition Result
Cell Growth
Protein Synthesis 100 nM Angiotensin II (24h) ~80% increase
Protein Content 100 nM Angiotensin II (24h) ~30% increase
Cell Number Angiotensin II No significant increase (not mitogenic)
Hypertrophy
ED₅₀ for Hypertrophy Angiotensin II ~1-5 nM
Maximal Response Angiotensin II ~100 nM - 1 µM

This table summarizes key findings on the hypertrophic, non-mitogenic effects of angiotensin II acetate on cultured rat aortic smooth muscle cells. ahajournals.orgnih.gov

Modulation of Fibrotic Processes in Experimental Models

Angiotensin II, a primary effector molecule in the renin-angiotensin system (RAS), is a significant contributor to fibrotic processes in various organs, a phenomenon extensively studied in experimental models. oup.comnih.govnih.gov Its acetate form is utilized in research to investigate these mechanisms. In the context of renal fibrosis, Angiotensin II infusion in animal models leads to tubulointerstitial injury, characterized by tubular atrophy, interstitial cell infiltration, and the deposition of extracellular matrix (ECM) proteins like type IV collagen. ahajournals.org This peptide directly stimulates renal interstitial fibroblasts, which express Angiotensin II type 1 (AT1) receptors, to proliferate and synthesize ECM proteins, an effect often mediated by transforming growth factor-beta (TGF-β). nih.govahajournals.org Furthermore, Angiotensin II acts as a proinflammatory cytokine, promoting the infiltration of mononuclear cells into the kidney, which mature into macrophages and contribute to the fibrotic process. ahajournals.org Studies have shown that blocking Angiotensin II with ACE inhibitors or AT1 receptor antagonists can prevent these fibrotic changes. nih.govahajournals.org

In cardiac tissues, Angiotensin II is a critical factor in the development of cardiac fibrosis associated with conditions like left ventricular hypertrophy and heart failure. oup.comresearchgate.net It promotes the proliferation of cardiac fibroblasts and stimulates the synthesis of ECM proteins. oup.comahajournals.orgahajournals.org This process involves the upregulation of profibrotic factors such as TGF-β and connective tissue growth factor (CTGF). oup.comnih.gov Angiotensin II also enhances the expression of adhesion molecules and integrins on cardiac fibroblasts, promoting their adhesion and contributing to the fibrotic remodeling of the heart. oup.com Research using mouse models has demonstrated that Angiotensin II infusion can induce dermal fibrosis, highlighting its broad profibrotic potential. nih.gov This is associated with increased collagen deposition, myofibroblast differentiation, and the recruitment of fibrocytes. nih.gov

The mechanisms underlying Angiotensin II-induced fibrosis are complex and involve multiple signaling pathways. The activation of transcription factors like nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) plays a crucial role in mediating the proinflammatory and profibrotic effects of Angiotensin II in the kidney. ahajournals.org The interplay between Angiotensin II and TGF-β is a well-established driver of fibrosis in both renal and cardiac tissues. ahajournals.orgplos.org

Table 1: Effects of Angiotensin II on Fibrotic Processes in Experimental Models

Organ/Tissue Cell Types Involved Key Mediators and Pathways Observed Effects Citations
Kidney Mesangial cells, tubular cells, interstitial fibroblasts, mononuclear cells TGF-β, NF-κB, MCP-1, AT1 receptor Increased ECM protein synthesis, cell proliferation, inflammatory cell infiltration, tubular atrophy nih.govnih.govahajournals.orgplos.org
Heart Cardiomyocytes, cardiac fibroblasts TGF-β, CTGF, integrins, osteopontin, AT1 receptor Myocyte hypertrophy, fibroblast proliferation, increased ECM deposition, interstitial fibrosis oup.comresearchgate.netahajournals.orgahajournals.orgnih.gov
Skin Dermal fibroblasts, macrophages, T cells, B cells, fibrocytes TGF-β, CTGF, MCP-1, α-SMA Increased collagen deposition, dermal thickening, inflammation, myofibroblast differentiation nih.gov

Apoptotic Pathways Triggered by Angiotensin II Acetate in Cellular Studies

Angiotensin II acetate is a well-documented inducer of apoptosis in a variety of cell types, a process implicated in the pathophysiology of cardiovascular and renal diseases. biorxiv.orgahajournals.org In cellular studies, Angiotensin II has been shown to trigger programmed cell death in cardiomyocytes, podocytes, and endothelial cells. ahajournals.orgnih.govahajournals.orgfrontiersin.org

In cardiomyocytes, Angiotensin II can induce apoptosis, which is a factor in the transition from cardiac hypertrophy to heart failure. ahajournals.orgfrontiersin.org This effect can be mediated through both AT1 and AT2 receptors. biorxiv.orgahajournals.org Some studies suggest that Angiotensin II-induced apoptosis in cardiomyocytes involves the activation of the p53 signaling pathway and subsequent mitochondrial fission. frontiersin.org Other proposed mechanisms include the activation of the p38 MAPK pathway and an imbalance between nitric oxide (NO) and Angiotensin II levels. ahajournals.orgimrpress.com

Podocytes, specialized cells in the kidney glomerulus, are also susceptible to Angiotensin II-induced apoptosis. nih.govcellphysiolbiochem.comnih.govkrcp-ksn.org This is a critical event in the development of proteinuria and glomerulosclerosis. cellphysiolbiochem.comnih.gov The apoptotic process in podocytes can be triggered by endoplasmic reticulum (ER) stress and the activation of signaling cascades involving protein kinase C-delta (PKC-δ) and p38 MAPK. nih.gov Furthermore, Angiotensin II can promote podocyte apoptosis by increasing oxidative stress through the upregulation of NADH/NADPH oxidase 4 (Nox4). krcp-ksn.org Studies have also linked Angiotensin II-induced podocyte apoptosis to alterations in the expression of nephrin (B609532), a key protein of the slit diaphragm. nih.gov The PI3K/Akt/NF-κB survival axis is another pathway implicated in the modulation of Angiotensin II-induced podocyte injury and apoptosis. spandidos-publications.com

In endothelial cells, Angiotensin II-induced apoptosis is considered a key early event in the pathogenesis of atherosclerosis. ahajournals.org This process is mediated by the activation of the caspase cascade, a central component of the apoptotic machinery. ahajournals.org Research on human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CM) has confirmed the apoptotic effect of high concentrations of Angiotensin II with long-term treatment. biorxiv.org In intestinal epithelial cells, Angiotensin II has been found to promote apoptosis through the AT2 receptor, involving the transcription factor GATA-6 and the pro-apoptotic protein Bax. osti.govnih.gov

Table 2: Apoptotic Pathways Activated by Angiotensin II in Cellular Studies

Cell Type Receptor(s) Implicated Key Signaling Pathways and Mediators Citations
Cardiomyocytes AT1, AT2 p53, mitochondrial fission (Drp1), p38 MAPK, IGF1R-PI3K-AKT suppression biorxiv.orgahajournals.orgfrontiersin.orgnih.gov
Podocytes AT1 ER stress, PKC-δ, p38 MAPK, Nox4, PI3K/Akt/NF-κB, nephrin expression changes nih.govcellphysiolbiochem.comnih.govkrcp-ksn.orgspandidos-publications.com
Endothelial Cells AT1, AT2 Caspase cascade ahajournals.org
Intestinal Epithelial Cells AT2 GATA-6, Bax pathway osti.govnih.gov

Angiotensin (1-7) Acetate in the Alternative RAS Axis Studies

Interactions with the Mas Receptor in Research Models

Angiotensin (1-7), often studied in its acetate form, is a key peptide in the counter-regulatory axis of the renin-angiotensin system. Its biological effects are primarily mediated through interaction with the Mas receptor, a G protein-coupled receptor. mdpi.comnih.govmdpi.com The ACE2/Angiotensin (1-7)/Mas axis is recognized for opposing many of the detrimental actions of the classical ACE/Angiotensin II/AT1 receptor axis. nih.govahajournals.org

In various research models, the binding of Angiotensin (1-7) to the Mas receptor initiates signaling cascades that lead to beneficial cardiovascular and renal effects. mdpi.comnih.gov For instance, in vascular smooth muscle cells, the Angiotensin (1-7)/Mas axis counteracts the pro-inflammatory signaling triggered by Angiotensin II. frontiersin.org This includes the inhibition of NADPH oxidase activity and the subsequent reduction of NF-κB activation. frontiersin.org In skeletal muscle, Angiotensin (1-7) has been shown to prevent myostatin-induced atrophy through a Mas receptor-dependent mechanism that involves the Akt/PKB signaling pathway. mdpi.com

While the Mas receptor is widely accepted as the primary receptor for Angiotensin (1-7), some studies have suggested a more complex interaction. ahajournals.orgresearchgate.net There is evidence proposing that Angiotensin (1-7) might also interact with the AT1 receptor, acting as a biased agonist that preferentially activates β-arrestin-2 signaling, leading to vasorelaxation. ahajournals.org Other research has even questioned the direct binding of Angiotensin (1-7) to the Mas receptor, suggesting it may instead potently antagonize signaling from the AT1 receptor. researchgate.net Despite these ongoing investigations into the nuances of its receptor interactions, the activation of the Mas receptor remains the central tenet of Angiotensin (1-7)'s function in the alternative RAS axis.

Counter-Regulatory Actions Against Angiotensin II Effects in Cellular and Animal Studies

A significant body of research demonstrates that Angiotensin (1-7) exerts counter-regulatory actions that oppose the effects of Angiotensin II in various cellular and animal models. nih.govahajournals.orgresearchgate.net These opposing effects are fundamental to the protective role of the alternative RAS axis.

In the cardiovascular system, Angiotensin (1-7) is known for its vasodilator and antihypertensive properties, which stand in contrast to the potent vasoconstrictor actions of Angiotensin II. nih.govahajournals.org These effects can be mediated directly or through the stimulation of nitric oxide and prostaglandins. nih.govahajournals.org In animal models of hypertension, the antihypertensive effects of ACE inhibitors have been correlated with increased plasma levels of Angiotensin (1-7). nih.govahajournals.org Furthermore, Angiotensin (1-7) has been shown to attenuate Angiotensin II-induced cardiac remodeling, including hypertrophy and fibrosis, in vivo. physiology.orgsdiarticle3.com It can reduce myocyte cross-sectional area and interstitial fibrosis, often without altering the hypertensive state induced by Angiotensin II, suggesting a direct, pressure-independent effect on the heart. physiology.org This is partly achieved by inhibiting Angiotensin II-stimulated growth signaling pathways, such as the ERK1/2 MAPK pathway, through the upregulation of phosphatases like DUSP-1. physiology.org

At the cellular level, Angiotensin (1-7) counteracts the proliferative effects of Angiotensin II on vascular smooth muscle cells. ahajournals.org It also opposes the pro-fibrotic actions of Angiotensin II in fibroblasts. mdpi.com In renal mesangial cells, Angiotensin (1-7), through the Mas receptor, has been found to counteract the stimulatory effects of Angiotensin II on the ERK1/2 and TGF-β1 pathways. nih.gov In experimental heart failure models, supplementing with Angiotensin (1-7) has shown protective effects against adverse myocardial remodeling. ahajournals.org

Role in Modulating Inflammation and Angiogenesis in Preclinical Research

Preclinical research has highlighted the significant role of Angiotensin (1-7) in modulating inflammation and angiogenesis, often exerting anti-inflammatory and nuanced effects on blood vessel formation. nih.govfrontiersin.org The ACE2/Angiotensin (1-7)/Mas axis is increasingly recognized as a key regulator of these processes. nih.gov

Angiotensin (1-7) generally exhibits anti-inflammatory properties by acting on the Mas receptor. nih.govfrontiersin.org It can inhibit the pro-inflammatory functions of various immune cells. nih.gov For example, in macrophages, the ACE2/Angiotensin (1-7) pathway has been shown to inhibit the expression of pro-inflammatory chemokines like MCP-1 induced by Angiotensin II. nih.gov In human vascular smooth muscle cells, Angiotensin (1-7) attenuates the pro-inflammatory signaling triggered not only by Angiotensin II but also by other inflammatory stimuli, demonstrating a broader anti-inflammatory capacity. frontiersin.org This effect is linked to the inhibition of NADPH oxidase and the downstream NF-κB signaling pathway. frontiersin.org

The role of Angiotensin (1-7) in angiogenesis is more complex and appears to be context-dependent. frontiersin.org In some cancer research models, Angiotensin (1-7) has demonstrated anti-angiogenic activities, contributing to the inhibition of tumor growth. frontiersin.org However, other studies have reported pro-angiogenic effects in different contexts. The precise mechanisms and the factors that determine whether Angiotensin (1-7) promotes or inhibits angiogenesis are areas of active investigation.

Research on Other Angiotensin Peptides (e.g., Ang III, Ang IV, Ang 1-9, Ang 1-12) and their Acetate Forms

Beyond Angiotensin II and Angiotensin (1-7), other angiotensin peptides, often studied in their acetate salt forms for stability and solubility, are recognized as biologically active components of the RAS with distinct research applications. ontosight.aimdpi.com

Angiotensin IV (Ang IV) is a hexapeptide that interacts with its own specific receptor, AT4, which has been identified as the insulin-regulated aminopeptidase (B13392206) (IRAP). Its functions are distinct from the classical vasoconstrictor and aldosterone-releasing effects of other angiotensins. Research has explored its roles in the central nervous system, including cognition and memory, as well as in processes like cell proliferation and extracellular matrix remodeling.

Angiotensin (1-9) is a nonapeptide produced from Angiotensin I by the action of ACE2. mdpi.comresearchgate.net It is a component of the counter-regulatory RAS axis. mdpi.comresearchgate.net Angiotensin (1-9) is reported to exert cardioprotective effects, which are mediated through the AT2 receptor. mdpi.com These effects can include antagonizing the development of cardiac hypertrophy. mdpi.com It can also be converted to the vasodilator peptide Angiotensin (1-7), further contributing to the protective arm of the RAS. researchgate.net

Angiotensin (1-12) is a larger dodecapeptide that has been identified as a substrate for chymase to generate Angiotensin II, bypassing the need for ACE. Its discovery has introduced another layer of complexity to the understanding of local RAS activation, particularly within the heart. Research is ongoing to fully elucidate its physiological and pathophysiological significance.

Table 3: Overview of Other Angiotensin Peptides in Research

Peptide Key Receptor(s) Primary Research Focus/Reported Actions Citations
Angiotensin III AT1, AT2 Aldosterone and vasopressin release, blood pressure regulation ontosight.ai
Angiotensin IV AT4 (IRAP) Cognitive function, cell proliferation, ECM remodeling mdpi.com
Angiotensin (1-9) AT2 Cardioprotection, anti-hypertrophic effects, precursor to Ang (1-7) mdpi.comresearchgate.net
Angiotensin (1-12) - Substrate for chymase-dependent Angiotensin II formation, local RAS activation -

Table of Compound Names

Compound Name
Angiotensin II acetate
Angiotensin (1-7) acetate
Angiotensin III
Angiotensin IV
Angiotensin (1-9)
Angiotensin (1-12)
Angiotensin I
Transforming growth factor-beta (TGF-β)
Connective tissue growth factor (CTGF)
Nuclear factor-kappa B (NF-κB)
Activator protein-1 (AP-1)
Monocyte chemoattractant protein-1 (MCP-1)
Nitric oxide (NO)
Protein kinase C-delta (PKC-δ)
p38 mitogen-activated protein kinase (p38 MAPK)
NADH/NADPH oxidase 4 (Nox4)
Nephrin
GATA-6
Bax
Prostaglandins
Dual-specificity phosphatase-1 (DUSP-1)
Insulin-regulated aminopeptidase (IRAP)
Aldosterone
Vasopressin
Hydralazine
Prazosin
Losartan
PD123319
TCV-116
Irbesartan
Quinapril
3-methyladenine (3-MA)
LY294002
Probucol
A779

Comparative Angiotensin Receptor Affinity Studies

The biological effects of angiotensin peptides are mediated by their interaction with specific cell surface receptors, primarily the Angiotensin Type 1 (AT1) and Type 2 (AT2) receptors. guidetopharmacology.org The binding affinities of Ang II and its metabolites, Ang III and Ang IV, to these receptors are not uniform, which accounts for their diverse and sometimes opposing physiological actions. nih.gov

Angiotensin II and Angiotensin III are considered full agonists for both AT1 and AT2 receptor subtypes. Systematic analyses have shown that Ang II and Ang III exhibit high affinity for the AT1 receptor. nih.govportlandpress.com In contrast, Angiotensin IV has a low affinity for both AT1 and AT2 receptors. sigmaaldrich.com

At the AT2 receptor, both Ang II and Ang III bind with high affinity. nih.govportlandpress.com Studies suggest that Ang II and Ang III have a similar or nearly equal affinity for the AT2 receptor, with some reports indicating Ang II has a slightly preferential affinity for AT2 over AT1 receptors. nih.govportlandpress.comportlandpress.com Ang III also demonstrates substantial selectivity for the AT2 receptor over the AT1 receptor. nih.gov Although Ang IV binds to the AT2 receptor with only modest affinity compared to Ang II and III, it still shows significant selectivity for the AT2 receptor over the AT1 receptor. nih.govportlandpress.com

Some research indicates that the AT2 receptor may be more sensitive to Angiotensin III than to Angiotensin II. The distinct binding profiles of these peptides are fundamental to understanding their specific roles in various tissues and pathological conditions. For instance, in the brain, Ang III is considered a primary effector peptide, mediating pressor responses through AT1 receptors. pnas.org Conversely, in the kidney, Ang III is thought to exert protective effects via the AT2 receptor. portlandpress.comnih.gov

A separate receptor, designated AT4, specifically binds Angiotensin IV with high affinity and is distinct from AT1 and AT2 receptors. nih.govcapes.gov.br This receptor has been identified as insulin-regulated aminopeptidase (IRAP). guidetopharmacology.org

Table 1: Comparative Affinity of Angiotensin Peptides for AT1 and AT2 Receptors This table is interactive. Users can sort columns by clicking on the headers.

Peptide Receptor Affinity (IC50/Ki) Selectivity Key Findings
Angiotensin II AT1 High ~15-fold more selective for AT2 Binds with high affinity to both AT1 and AT2 receptors. nih.govportlandpress.com
AT2 High Often shows slight preferential affinity for AT2 over AT1. portlandpress.com
Angiotensin III AT1 High Substantial AT2 selectivity Binds with almost equal, high affinity to both receptors. nih.govportlandpress.com
AT2 High In some tissues, may be a more potent activator of AT2 than Ang II. ahajournals.org
Angiotensin IV AT1 Low / Negligible ~200-fold selective for AT2 Binds with low affinity to AT1 and AT2 receptors. portlandpress.com
AT2 Modest (nM range) Primarily acts through the AT4 receptor (IRAP). guidetopharmacology.orgportlandpress.com

Enzymatic Degradation and Formation Pathways of Angiotensin III and IV

The metabolic cascade of the renin-angiotensin system involves several key enzymes that process angiotensin peptides, leading to the formation of active metabolites like Angiotensin III and Angiotensin IV. nih.gov This enzymatic processing is critical for regulating the local concentration and activity of these peptides in various tissues, such as the brain and kidneys. ahajournals.orgresearchgate.net

Formation of Angiotensin III: Angiotensin III is a heptapeptide (B1575542) formed from the octapeptide Angiotensin II. nih.gov This conversion is primarily catalyzed by aminopeptidase A (APA) , a membrane-bound zinc metalloprotease. nih.govresearchgate.netnih.gov APA cleaves the N-terminal aspartic acid residue from Angiotensin II to generate Angiotensin III. ahajournals.orgnih.gov This step is considered rate-limiting in the metabolism of Ang II. ahajournals.org In specific tissues like the brain, the conversion of Ang II to Ang III by APA is a crucial step for the peptide to exert its physiological effects, such as the regulation of blood pressure. pnas.orgresearchgate.net

Formation and Degradation of Angiotensin IV: Angiotensin III serves as the direct precursor to Angiotensin IV. The formation of Angiotensin IV involves the cleavage of the N-terminal arginine residue from Angiotensin III. nih.gov This reaction is mediated by aminopeptidase N (APN) , another zinc-dependent metalloprotease. nih.govahajournals.orgresearchgate.net APN is a major enzyme responsible for the metabolism of Ang III. ahajournals.org

The degradation of Angiotensin III by APN to form Angiotensin IV effectively terminates the actions of Ang III while producing another bioactive peptide. pnas.org Angiotensin IV itself can be further metabolized into inactive fragments by other enzymes, including carboxypeptidase P and prolyl oligopeptidase. nih.gov The activity of these aminopeptidases is a key factor in determining the half-life and concentration of Ang III and Ang IV in local tissue environments. ahajournals.orgnih.gov

Table 2: Key Enzymes in Angiotensin III and IV Metabolism This table is interactive. Users can sort columns by clicking on the headers.

Enzyme Abbreviation Action Substrate Product
Aminopeptidase A APA Cleaves N-terminal Aspartic Acid Angiotensin II Angiotensin III
Aminopeptidase N APN Cleaves N-terminal Arginine Angiotensin III Angiotensin IV

Molecular Mechanisms and Signal Transduction Pathways in Angiotensin Research

Angiotensin Receptor-Mediated Intracellular Signaling Cascades

Angiotensin II, a key effector peptide of the renin-angiotensin system, orchestrates a multitude of cellular responses by activating specific G protein-coupled receptors (GPCRs), primarily the Angiotensin II Type 1 Receptor (AT1R) and Type 2 Receptor (AT2R). medchemexpress.com The binding of angiotensin II acetate (B1210297) to these receptors initiates a complex and interacting series of intracellular signaling events. scielo.br AT1R activation is largely responsible for effects such as vascular contraction, cell growth, and inflammatory responses, while AT2R activation often leads to opposing effects like vasodilation and apoptosis. scielo.br The intricate network of downstream signaling pathways ultimately dictates the physiological or pathological outcome of angiotensin II stimulation.

G Protein-Coupled Receptor (GPCR) Activation by Angiotensin II Acetate

Angiotensin II acetate exerts its effects by binding to and activating its cognate GPCRs, AT1R and AT2R. medchemexpress.com This interaction triggers a conformational change in the receptor, which in turn activates heterotrimeric G proteins. nih.govmdpi.com The AT1R couples to several G proteins, including Gq/11, G12/13, and Gi. nih.gov This coupling initiates the dissociation of the G protein into its Gα and Gβγ subunits, which then modulate the activity of various downstream effector enzymes and ion channels. nih.govmdpi.com For instance, Gq activation leads to the stimulation of phospholipase C (PLC), while G12/13 is involved in Rho/Rho kinase-mediated signaling. nih.govnih.gov The activation of these G proteins is the first step in a cascade of events that leads to the generation of second messengers and the activation of numerous protein kinases. nih.gov

The signaling process is further regulated by G protein-coupled receptor kinases (GRKs) which phosphorylate the activated receptor. This phosphorylation promotes the binding of β-arrestins, which sterically hinder further G protein coupling, leading to receptor desensitization and internalization. nih.gov However, β-arrestins can also initiate their own wave of signaling, independent of G proteins, adding another layer of complexity to angiotensin II-mediated cellular responses. nih.gov

Phospholipase Activation (PLC, PLA2, PLD) and Second Messenger Generation (IP3, DAG, Arachidonic Acid)

Upon activation by angiotensin II, a cascade of phospholipase enzymes is triggered, leading to the generation of crucial second messengers. scielo.brahajournals.org

Phospholipase C (PLC): Angiotensin II rapidly activates PLC, typically within seconds of receptor binding. ahajournals.org PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). ahajournals.orgahajournals.orgahajournals.org IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+). ahajournals.org DAG, along with the increased intracellular Ca2+, activates various isoforms of protein kinase C (PKC). ahajournals.org This PLC-mediated signaling is often transient. ahajournals.org

Phospholipase A2 (PLA2): Angiotensin II also stimulates the activation of phospholipase A2 (PLA2), which is responsible for the release of arachidonic acid from membrane phospholipids. scielo.brnih.govphysiology.org This activation can be dependent on factors such as intracellular Ca2+ concentration and protein kinase C. scielo.brnih.gov The released arachidonic acid can then be metabolized by cyclooxygenases, lipoxygenases, and cytochrome P450 enzymes to produce a variety of eicosanoids, which have diverse biological activities. scielo.brnih.gov In some cell types, PLA2 activation appears to be a major signaling pathway, even more so than PLC. pnas.org

Phospholipase D (PLD): Activation of phospholipase D (PLD) by angiotensin II is generally a more sustained response compared to PLC activation. ahajournals.org PLD hydrolyzes phosphatidylcholine to produce phosphatidic acid and choline. scielo.br Phosphatidic acid can be further converted to DAG, thus contributing to the sustained activation of PKC. ahajournals.orgscielo.br This prolonged generation of second messengers is thought to be important for long-term cellular responses to angiotensin II, such as cell growth and remodeling. scielo.br The mechanisms coupling AT1 receptors to PLD can involve G proteins and other signaling molecules like Src and RhoA. scielo.br

PhospholipaseSubstratePrimary Second MessengersOnset of Activation
PLC Phosphatidylinositol 4,5-bisphosphate (PIP2)Inositol 1,4,5-trisphosphate (IP3), Diacylglycerol (DAG)Rapid (within 5 seconds) ahajournals.org
PLA2 Membrane PhospholipidsArachidonic AcidRapid nih.gov
PLD PhosphatidylcholinePhosphatidic Acid, Diacylglycerol (via phosphatidic acid phosphohydrolase) scielo.brSlower and more sustained (detectable at 1-2 minutes) ahajournals.org

Mitogen-Activated Protein Kinase (MAPK) Pathways (ERK1/2, JNK, p38, ERK5)

Angiotensin II is a potent activator of the mitogen-activated protein kinase (MAPK) family, a group of serine/threonine kinases that play a critical role in transducing extracellular signals to the nucleus to regulate gene expression and cellular processes like growth, differentiation, and apoptosis. scielo.brscielo.br The main MAPK subfamilies activated by angiotensin II are the extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. scielo.br

ERK1/2: Activation of ERK1/2 by angiotensin II is a well-documented phenomenon in various cell types. scielo.brahajournals.org This pathway is often associated with cell growth, differentiation, and proliferation. scielo.brscielo.br The activation cascade typically involves the upstream kinases Raf and MEK. scielo.br However, the specific mechanisms leading to ERK1/2 activation can vary between cell types and can be dependent on protein kinase C (PKC), intracellular calcium, and transactivation of receptor tyrosine kinases like the epidermal growth factor receptor (EGFR). ahajournals.orgnih.govnih.govoup.com

JNK: Angiotensin II also stimulates the JNK pathway. scielo.br In contrast to the pro-growth signals often associated with ERK1/2, JNK activation can have opposing effects, sometimes promoting apoptosis or inhibiting growth. scielo.br The activation of JNK by angiotensin II can be dependent on intracellular calcium mobilization and PKC activation. scielo.br Once activated, JNKs translocate to the nucleus to phosphorylate transcription factors such as c-Jun. scielo.br

p38 MAPK: The p38 MAPK pathway is another target of angiotensin II signaling. scielo.br This pathway is often activated by cellular stress and inflammatory cytokines and is implicated in inflammatory responses, apoptosis, and the inhibition of cell growth. scielo.brscielo.br In some contexts, p38 MAPK is considered a key component of redox-sensitive signaling pathways activated by angiotensin II. scielo.br

ERK5: Also known as Big MAPK 1 (BMK1), ERK5 is another member of the MAPK superfamily that can be activated by angiotensin II. scielo.br

The differential activation of these MAPK pathways contributes to the diverse and sometimes opposing cellular effects of angiotensin II. scielo.brscielo.br

MAPK FamilyUpstream Activators (Examples)Key Downstream Targets (Examples)General Cellular Functions
ERK1/2 Raf, MEK, PKC, EGFR transactivation scielo.brahajournals.orgnih.govnih.govpp90rsk, c-fos, c-myc scielo.brahajournals.orgCell growth, proliferation, differentiation scielo.brscielo.br
JNK PKC, Intracellular Ca2+ scielo.brc-Jun, ATF-2, Elk-1 scielo.brApoptosis, growth inhibition, inflammation scielo.br
p38 MAPK Redox-sensitive pathways scielo.brMK2 nih.govInflammation, apoptosis, cell growth inhibition scielo.brscielo.br
ERK5 IGF-IR transactivation nih.gov--

Phosphatidylinositol 3-Kinase (PI3K)/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is another important cascade activated by angiotensin II, playing a role in cell growth, proliferation, and survival. molbiolcell.org

Angiotensin II can activate PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B). ahajournals.org

Once recruited to the membrane, Akt is phosphorylated and activated by other kinases. Activated Akt can then phosphorylate a wide range of downstream targets, including the mammalian target of rapamycin (B549165) (mTOR). The activation of the PI3K/Akt/mTOR pathway is implicated in the hypertrophic effects of angiotensin II. ahajournals.org In some cellular contexts, the activation of this pathway by angiotensin II may require the transactivation of the insulin-like growth factor-I receptor (IGF-IR). nih.gov Interestingly, there can be cross-talk between the PI3K/Akt and MAPK pathways, with some studies suggesting that Akt can negatively regulate ERK1/2 nuclear localization and subsequent cell proliferation. molbiolcell.org

JAK-STAT Signaling Axis

Angiotensin II can also activate the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway. scielo.brahajournals.org This pathway is commonly associated with cytokine signaling but is also utilized by G protein-coupled receptors.

Upon angiotensin II binding to its receptor, JAKs, which are non-receptor tyrosine kinases, can become activated and phosphorylate the receptor itself, creating docking sites for STAT proteins. scielo.br The recruited STATs are then phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes. ahajournals.org Angiotensin II has been shown to activate JAK2 and Tyk2, which in turn phosphorylate STAT1α/β and STAT2. ahajournals.org This pathway is thought to be involved in mediating some of the growth-promoting and inflammatory effects of angiotensin II. scielo.br

Reactive Oxygen Species (ROS) Production and Redox-Sensitive Pathways

A critical aspect of angiotensin II signaling is the production of reactive oxygen species (ROS), which act as important second messengers in various cellular processes. scielo.brjacc.org Angiotensin II stimulates ROS production primarily through the activation of NADPH oxidases. ahajournals.orgjacc.orgresearchgate.netresearchgate.net

The generated ROS can then modulate the activity of numerous downstream signaling molecules, creating a "redox-sensitive" signaling network. jacc.org Key signaling pathways that are influenced by the redox state of the cell include the MAPK pathways (ERK1/2, JNK, and p38 MAPK), protein tyrosine phosphatases, and tyrosine kinases. jacc.orgresearchgate.net For instance, angiotensin II-induced activation of ERK, JNK, and p38 MAPK has been shown to be inhibited by antioxidants, indicating that ROS are essential intermediates in their activation. jacc.org

Angiotensin II can also stimulate ROS production from mitochondria. researchgate.netahajournals.orgnih.gov This can lead to a vicious cycle where NADPH oxidase-derived ROS can trigger further mitochondrial ROS production, contributing to oxidative stress and cellular dysfunction. nih.gov The redox-sensitive signaling pathways activated by angiotensin II are implicated in a wide range of its physiological and pathophysiological effects, including vascular smooth muscle cell growth, inflammation, and contraction. researchgate.netoup.com

Epidermal Growth Factor Receptor (EGFR) Transactivation

A significant mechanism in angiotensin II signaling involves the transactivation of the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase. ahajournals.org Although the AT1 receptor lacks intrinsic tyrosine kinase activity, its activation by angiotensin II leads to the phosphorylation of multiple signaling proteins, including the EGFR. ahajournals.orgnih.gov This process, known as transactivation, allows G protein-coupled receptors to utilize the signaling platforms of receptor tyrosine kinases.

The transactivation of EGFR by angiotensin II can occur through several proposed mechanisms:

Matrix Metalloproteinase (MMP)-Dependent Release of EGFR Ligands: One prominent pathway involves the activation of matrix metalloproteinases. karger.comtubitak.gov.tr Angiotensin II stimulation can lead to the activation of MMPs, which then cleave membrane-anchored precursors of EGFR ligands, such as heparin-binding EGF-like growth factor (HB-EGF). karger.comahajournals.org The released HB-EGF is then free to bind to and activate the EGFR in an autocrine or paracrine fashion. karger.com This mechanism has been observed in various cell types, including glomerular podocytes and vascular smooth muscle cells. karger.comtubitak.gov.tr

c-Src Kinase-Mediated Phosphorylation: Another mechanism involves the activation of the non-receptor tyrosine kinase c-Src. ahajournals.orgahajournals.org Following angiotensin II binding to the AT1 receptor, c-Src is activated and can directly phosphorylate the EGFR, leading to its activation. ahajournals.orgahajournals.org This pathway is often dependent on the generation of reactive oxygen species (ROS) by NADPH oxidase. ahajournals.org

Role of Caveolae: The trafficking of the AT1 receptor into caveolae, specialized lipid raft microdomains in the cell membrane, has been proposed to be a critical step in mediating EGFR transactivation. ahajournals.org

The transactivation of EGFR by angiotensin II has significant downstream consequences, including the activation of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases (ERK1/2). karger.comtubitak.gov.tr This pathway is crucial in mediating cellular responses such as cell growth, proliferation, and hypertrophy. scielo.brahajournals.org In the context of cardiovascular disease, EGFR transactivation has been implicated in the development of cardiac hypertrophy and angiotensin II-induced hypertension. karger.com

Key Mediators in Angiotensin II-Induced EGFR TransactivationProposed RoleSupporting Evidence in Cell Types
Matrix Metalloproteinases (MMPs) Cleavage of pro-HB-EGF to release active HB-EGF.Glomerular Podocytes, Vascular Smooth Muscle Cells karger.comtubitak.gov.tr
Heparin-Binding EGF-like Growth Factor (HB-EGF) Ligand for EGFR, activating it in an autocrine/paracrine manner.Glomerular Podocytes, Vascular Smooth Muscle Cells karger.comahajournals.org
c-Src Kinase Direct phosphorylation and activation of the EGFR.Vascular Smooth Muscle Cells ahajournals.orgahajournals.org
Reactive Oxygen Species (ROS) Upstream signaling molecules for c-Src activation.Vascular Smooth Muscle Cells ahajournals.org
Caveolin-1 (Cav-1) Scaffolding protein in caveolae, facilitating AT1R-EGFR interaction.Cerebral Arterioles ahajournals.org

Nuclear Factor-κB (NF-κB) Pathway Engagement

Angiotensin II is a potent activator of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation, immunity, and cell survival. physiology.orgahajournals.org The activation of NF-κB by angiotensin II is a key mechanism underlying the pro-inflammatory effects of the renin-angiotensin system. physiology.org

The canonical NF-κB activation pathway involves the phosphorylation and subsequent degradation of the inhibitory IκBα protein. nih.gov This process releases the p50/p65 NF-κB dimer, allowing it to translocate to the nucleus and initiate the transcription of target genes. nih.gov Angiotensin II can trigger this cascade through both AT1 and AT2 receptors. ahajournals.org

Several molecular mechanisms have been identified in angiotensin II-induced NF-κB activation:

Reactive Oxygen Species (ROS) Generation: Angiotensin II stimulates NADPH oxidase, leading to the production of ROS. ahajournals.org These ROS can act as second messengers, leading to the activation of NF-κB. ahajournals.org

Protein Kinase C (PKC) and Tyrosine Kinases: While some studies suggest PKC is not directly involved, phosphotyrosine kinase (PTK) inhibitors have been shown to significantly reduce angiotensin II-induced NF-κB activation via the AT1 receptor. ahajournals.org

β-Arrestin Scaffolding: Emerging evidence indicates a G protein-independent mechanism involving β-arrestins. nih.gov Upon angiotensin II binding, β-arrestins are recruited to the AT1A receptor and can act as scaffolds to assemble signaling complexes that lead to NF-κB activation. nih.gov

Upstream Kinases: The p38 mitogen-activated protein kinase (p38 MAPK) and calmodulin kinase (CAMK) pathways have been shown to be upstream of NF-κB activation in response to angiotensin II in neuronal cells. plos.org

The engagement of the NF-κB pathway by angiotensin II leads to the expression of a variety of pro-inflammatory and pro-fibrotic genes, including cytokines, chemokines (like monocyte chemoattractant protein-1), adhesion molecules, and angiotensinogen (B3276523) itself. physiology.orgahajournals.org This contributes to vascular inflammation, atherosclerosis, and end-organ damage in the heart and kidneys. physiology.orgahajournals.org

ComponentRole in Angiotensin II-Induced NF-κB Activation
AT1 Receptor Primary receptor mediating NF-κB activation through various downstream effectors. ahajournals.org
AT2 Receptor Also contributes to NF-κB activation, sharing some signaling pathways with AT1R. ahajournals.org
NADPH Oxidase Generates reactive oxygen species (ROS) that act as signaling messengers. ahajournals.org
Phosphotyrosine Kinases (PTKs) Involved in the AT1 receptor-mediated NF-κB response. ahajournals.org
β-Arrestins Act as scaffolds for G protein-independent signaling leading to NF-κB activation. nih.gov
p38 MAPK & CAMK Upstream kinases that can lead to the activation of NF-κB in certain cell types. plos.org

Wnt/β-catenin Pathway Interplay in RAS Component Regulation

Recent research has uncovered a significant interplay between the Wnt/β-catenin signaling pathway and the renin-angiotensin system. researchgate.netnih.gov The Wnt/β-catenin pathway is a highly conserved signaling cascade that plays a crucial role in embryonic development, tissue homeostasis, and disease. researchgate.net

Evidence suggests that the Wnt/β-catenin pathway acts as a master upstream regulator of multiple components of the RAS. researchgate.netnih.gov Bioinformatics analyses have identified binding sites for T-cell factor/β-catenin, the downstream transcriptional effectors of the Wnt pathway, in the promoter regions of all major RAS genes, including angiotensinogen, renin, angiotensin-converting enzyme (ACE), and the AT1 receptor. researchgate.netnih.gov

The interplay is bidirectional:

Wnt/β-catenin Regulates RAS Gene Expression: Activation of the Wnt/β-catenin pathway can lead to the increased expression of RAS components. researchgate.netnih.gov In the canonical pathway, Wnt ligands bind to their receptors, leading to the stabilization and nuclear translocation of β-catenin, which then activates the transcription of RAS genes. researchgate.netahajournals.org

Angiotensin II Can Activate the Wnt/β-catenin Pathway: Angiotensin II, acting through the AT1 receptor, has been shown to activate the Wnt/β-catenin pathway. oup.com This can occur through mechanisms that may involve other signaling molecules like transforming growth factor-beta (TGF-β). oup.com For example, in cardiac inflammatory cells, angiotensin II-AT1R signaling is critical for the activation of the profibrotic Wnt/β-catenin pathway. oup.com

This interplay creates a potential positive feedback loop, where activation of one system can amplify the other, contributing to the pathogenesis of diseases like chronic kidney disease and hypertension. nih.govresearchgate.net Targeted inhibition of the Wnt/β-catenin pathway has been shown to repress RAS activation and ameliorate kidney injury and hypertension in experimental models. researchgate.netnih.gov

FindingImplication
Putative T-cell factor/β-catenin binding sites found in promoter regions of RAS genes.Suggests direct transcriptional regulation of the RAS by the Wnt/β-catenin pathway. researchgate.netnih.gov
In vitro and in vivo studies confirm Wnt/β-catenin regulates expression of angiotensinogen, renin, ACE, and AT1 receptor.Establishes Wnt/β-catenin as a master upstream regulator of the RAS. researchgate.netnih.gov
Angiotensin II activates the Wnt/β-catenin pathway in cardiac inflammatory cells.Demonstrates a feedback mechanism where the RAS can in turn activate the Wnt pathway. oup.com
Inhibition of Wnt/β-catenin signaling ameliorates kidney injury and hypertension in animal models.Highlights this pathway as a potential therapeutic target for diseases driven by RAS overactivity. researchgate.netnih.gov

Receptor Crosstalk and Heteromerization in Angiotensin Signal Transduction

The signaling diversity of angiotensin II is further expanded by the ability of its receptors to interact with other G protein-coupled receptors, a phenomenon known as receptor crosstalk and heteromerization. frontiersin.orgresearchgate.net GPCRs can exist and function not just as monomers, but also as dimers or higher-order oligomers. researchgate.net When these complexes are formed between different types of receptors, they are called heteromers. researchgate.net This heteromerization can lead to novel pharmacological and signaling properties that are distinct from those of the individual receptors. frontiersin.orgfrontiersin.org

Several key examples of angiotensin receptor heteromerization have been identified:

AT1-AT2 Receptor Heteromerization: The AT1 and AT2 receptors themselves can form heterodimers. researchgate.netfrontiersin.org This interaction is thought to be a mechanism for the opposing effects often observed between these two receptors. revportcardiol.org

AT2-Bradykinin B2 Receptor Heteromerization: The AT2 receptor can form heteromers with the bradykinin (B550075) B2 receptor. researchgate.netfrontiersin.org This interaction leads to novel pharmacology, where activation of the B2 receptor within the heteromer can trigger signaling through pathways typically associated with the AT2 receptor, such as the recruitment of Gαq, GRK2, and β-arrestin2. frontiersin.org

AT1-Cannabinoid CB1 Receptor Heteromerization: Heteromerization between the AT1 receptor and the cannabinoid type 1 (CB1) receptor has been shown to potentiate angiotensin II-mediated signaling. embopress.org This interaction can enhance both Gαq-mediated calcium responses and Gαi-mediated mitogenic signaling in response to angiotensin II. embopress.org

Mas-Bradykinin B2 Receptor Heteromerization: The Mas receptor, which mediates the effects of angiotensin-(1-7), can form heteromers with the bradykinin B2 receptor. ahajournals.org This interaction increases the ligand-binding affinity of the Mas receptor and alters its internalization kinetics, potentially leading to prolonged protective signaling. ahajournals.org

AT1-Adrenergic Receptor Heteromerization: Crosstalk between the renin-angiotensin system and the sympathetic nervous system can be explained in part by heteromerization between the AT1 receptor and adrenergic receptors, such as the β-adrenergic and α2C-adrenergic receptors. frontiersin.org

These receptor interactions add a significant layer of complexity to angiotensin signaling, providing a basis for the integration of signals from different physiological systems and offering new potential targets for therapeutic intervention. frontiersin.orgembopress.org

Heteromer ComplexKey Functional ConsequencePhysiological Relevance
AT1R–AT2R Mutual inhibition or modulation of signaling pathways. frontiersin.orgrevportcardiol.orgBalancing the pressor and depressor arms of the RAS.
AT2R–B2R Novel pharmacology; B2R activation triggers AT2R-proximal signaling. frontiersin.orgCrosstalk between the renin-angiotensin and kallikrein-kinin systems.
AT1R–CB1R Potentiation of Ang II-mediated Gαq and Gαi signaling. embopress.orgPathogenic signaling in conditions like liver fibrosis.
MasR–B2R Increased MasR ligand affinity and prolonged signaling. ahajournals.orgEnhanced protective effects of the Ang-(1-7)/MasR axis.
AT1R–β-AR Mutual inhibition of downstream signaling. frontiersin.orgCrosstalk between RAS and the sympathetic nervous system.

Cellular and Organ Specific Research Modalities of Angiotensin Peptides

Vascular Smooth Muscle Cell (VSMC) Studies

Angiotensin II is a central figure in vascular pathology, with the vascular smooth muscle cell (VSMC) being a primary target. mdpi.com The peptide acts as a potent vasoconstrictor and a growth factor for VSMCs. jages.netnih.gov

Contractile Responses and Vasoconstriction Mechanisms in Isolated Tissues

Angiotensin peptides are potent vasoconstrictors, and their mechanisms are extensively studied in isolated vascular tissues.

Receptor-Mediated Contraction: Angiotensin II, III, and IV all induce concentration-dependent contractions in isolated human saphenous veins. uva.nl These contractile responses are mediated through the Angiotensin II type 1 (AT1) receptor. uva.nlwikipedia.org The activation of the AT1 receptor signals through a Gq protein to activate phospholipase C, which in turn increases intracellular calcium, leading to vasoconstriction. wikipedia.org

Differential Potency: In human saphenous veins, Angiotensin III and IV are less potent but have a similar efficacy to Angiotensin II in causing vasoconstriction. uva.nl

Tachyphylaxis: Repeated exposure to Angiotensin II can lead to a rapid decrease in the contractile response, a phenomenon known as tachyphylaxis. In one study, the maximal response of the second Angiotensin II administration was only about 50% of the first in human saphenous veins. uva.nl This effect was not observed with Angiotensin III or Angiotensin IV. uva.nl

Agonist-Specific Responses: Studies on isolated rat aortae and mesenteric arteries show that long-term (24-hour) exposure to Angiotensin II enhances the vascular contraction induced by 5-hydroxytryptamine (5-HT), but not norepinephrine (B1679862) (NE) or potassium chloride (KCl). physiology.org This suggests specific interactions between Ang II-induced signaling and other vasoconstrictor pathways.

Influence of Experimental Conditions: The observed contractile responses to Ang II in isolated small arteries can be variable, with reports of increased, decreased, or unchanged effects. oup.com These discrepancies may be attributed to different technical and methodological approaches used in the studies. oup.com For instance, candesartan, an AT1 receptor blocker, has been shown to produce a long-lasting blockade of the vascular contractile response to Angiotensin II in isolated rat portal veins. tandfonline.com

Table 1: Contractile Responses to Angiotensin Peptides in Isolated Vascular Tissues

PeptideVascular TissueKey FindingReceptorReference
Angiotensin IIHuman Saphenous VeinPotent vasoconstrictor; exhibits strong tachyphylaxis.AT1 uva.nl
Angiotensin IIIHuman Saphenous VeinLess potent than Ang II, but similarly efficacious; no tachyphylaxis observed.AT1 uva.nl
Angiotensin IVHuman Saphenous VeinLess potent than Ang II, but similarly efficacious; no tachyphylaxis observed.AT1 uva.nl
Angiotensin IIRat Mesenteric ArteriesContractile responses were greater in young spontaneously hypertensive rats (SHR) than in adult SHR.Not specified oup.com
Angiotensin IIRat AortaLong-term exposure enhances contractile response to 5-HT.Not specified physiology.org

Growth and Remodeling Processes in Culture

In addition to its acute contractile effects, Angiotensin II is a significant factor in the long-term structural changes of the vasculature, acting as a growth promoter for VSMCs. oup.com

Hypertrophy vs. Hyperplasia: In cultured rat aortic smooth muscle cells, Angiotensin II induces a hypertrophic response, characterized by an increase in protein synthesis and cell size, rather than a hyperplastic response (increase in cell number). nih.gov A 24-hour exposure to 100 nM Angiotensin II resulted in an 80% increase in protein synthesis and a 45% increase in cell volume. nih.gov Other studies confirm that Ang II selectively induces hypertrophy in cultured VSMCs. plos.org

Signaling Pathways: The growth-promoting effects of Angiotensin II are mediated by complex intracellular signaling cascades.

Calcium Dependence: The hypertrophic response is dependent on an increase in intracellular Ca2+ concentration. nih.gov

ERK 1/2 Pathway: High sodium concentrations have been shown to augment Angiotensin II-induced VSMC proliferation through the ERK 1/2-dependent pathway. nih.gov

RhoA/ROCK Pathway: Angiotensin II promotes VSMC remodeling and contractility, partly through the activation of the RhoA/ROCK signaling pathway, which is associated with actin cytoskeleton remodeling. frontiersin.org

TGF-β Interaction: Angiotensin II can increase the expression of transforming growth factor-β (TGF-β) mRNA. oup.com The interaction between Ang II and TGF-β is important in vascular remodeling, with TGF-β appearing to counteract the growth-promoting effects of Ang II. oup.com

Migration: Angiotensin II stimulates the migration of VSMCs, a key process in vascular remodeling and pathologies like atherosclerosis. nih.gov This migratory effect is mediated by pathways involving p38 mitogen-activated protein kinase (p38 MAPK), c-Src, and epidermal growth factor receptor (EGFR) transactivation. nih.gov

Table 2: Angiotensin II-Induced Growth and Remodeling in Cultured VSMCs

ProcessKey FindingMediating PathwaysReference
HypertrophyIncreases protein synthesis and cell volume without increasing cell number.Intracellular Ca2+, AT1 Receptor nih.gov
ProliferationAugmented by high sodium levels.ERK 1/2, NHE-1, AT1 Receptor nih.gov
RemodelingPromotes fibrosis, collagen deposition, and contractility.RhoA/ROCK pathway frontiersin.org
MigrationStimulates VSMC migration.p38 MAPK, c-Src, Syk, EGFR nih.gov
Gene ExpressionIncreases expression of TGF-β mRNA.Protein Kinase C oup.com

Cardiac Myocyte Investigations

Angiotensin II directly affects cardiac myocytes, playing a crucial role in the development of cardiac hypertrophy, a response that can initially be adaptive but often progresses to heart failure. ahajournals.orgfrontiersin.org The hypertrophic response is primarily mediated by the AT1 receptor, while the AT2 receptor may have counteracting, antihypertrophic effects. nih.govnih.gov

Immediate-Early Gene Expression (e.g., c-fos) in Response to Angiotensin II Acetate (B1210297)

A primary response of cardiac myocytes to Angiotensin II acetate is the rapid induction of immediate-early genes, such as c-fos, which are transcriptional regulators that initiate a cascade of gene expression leading to cellular growth. ahajournals.orgnih.gov

Rapid Induction: Angiotensin II causes a swift induction of c-fos mRNA in both adult and neonatal cardiac myocytes. ahajournals.orgnih.govahajournals.org This induction is a key early event in the hypertrophic process. nih.gov

Signaling Pathways: The signaling pathways leading to c-fos expression are complex and involve multiple second messengers derived from phospholipids. nih.gov

Protein Kinase C (PKC) and Calcium: The activation of protein kinase C is considered essential for Ang II-induced c-fos expression. nih.govoup.com While Ang II is known to increase intracellular calcium ([Ca2+]i), its precise role can be complex. Some studies suggest that chelating intracellular Ca2+ inhibits c-fos induction, indicating it plays at least a permissive role. nih.gov In myocytes, Ang II can induce c-fos even while decreasing [Ca2+]i transients, an effect mediated by PKC. oup.com

Phospholipases: Angiotensin II activates phospholipase C (PLC), phospholipase D (PLD), and potentially phospholipase A2 through the AT1 receptor, all of which contribute to the signaling cascade that culminates in c-fos expression. nih.gov

Load-Dependent vs. Direct Effects: The induction of c-fos in response to mechanical load (stretch) in adult cardiocytes has been shown to be dependent on Angiotensin II. ahajournals.orgnih.gov This highlights the role of Ang II as a mediator of mechanical stress-induced gene expression. However, Ang II can also directly induce c-fos expression independent of mechanical load. ahajournals.org

Hypertrophic Signaling in Cardiomyocytes

Angiotensin II is a well-established stimulus for cardiac hypertrophy, activating a network of intracellular signaling pathways that lead to an increase in myocyte size and protein synthesis. frontiersin.orgahajournals.org

Receptor-Mediated Activation: The hypertrophic effects are initiated by the binding of Angiotensin II to AT1 receptors on the surface of cardiomyocytes. frontiersin.orgnih.gov

Downstream Kinase Cascades: Activation of the AT1 receptor triggers several downstream kinase pathways:

MAP Kinases: Angiotensin II rapidly activates mitogen-activated protein (MAP) kinases, specifically the extracellular signal-regulated kinases (ERK1/2), in cardiac myocytes. ahajournals.org

RSK (90-kD S6 Kinase): Downstream of MAP kinases, Ang II also activates the 90-kD S6 kinase (RSK). ahajournals.org

Tyrosine Kinases: The activation of these serine/threonine kinases is preceded by the tyrosine phosphorylation of several intracellular proteins, indicating that Ang II engages tyrosine kinase-dependent signaling pathways, which are crucial for growth factor-induced responses. ahajournals.org

Role of Second Messengers:

Calcium: An increase in intracellular Ca2+ is essential for the activation of the protein kinase cascade by Angiotensin II. Chelating intracellular Ca2+ can completely abolish the activation of MAP kinases and RSK. ahajournals.org

Protein Kinase C (PKC): While direct activation of PKC with phorbol (B1677699) esters is sufficient to activate MAP kinases, downregulation of PKC does not suppress the Ang II-induced activation, suggesting Ca2+-dependent mechanisms are more central. ahajournals.org

PI3-Kinase Involvement: Phosphoinositide 3-kinases (PI3Ks) are also involved in Ang II-induced cardiac hypertrophy. frontiersin.org Class I PI3K (PI3KC1) activation appears to promote hypertrophy by impairing autophagy and increasing reactive oxygen species (ROS), whereas Class III PI3K (PI3KC3) activation has a protective effect by improving autophagy. frontiersin.org

Table 3: Key Signaling Pathways in Angiotensin II-Induced Cardiomyocyte Hypertrophy

Signaling ComponentRole in HypertrophyUpstream ActivatorDownstream EffectReference
AT1 ReceptorPrimary receptor mediating hypertrophic response.Angiotensin IIActivation of G proteins, Phospholipases. frontiersin.orgnih.gov
MAP Kinases (ERK1/2)Activated rapidly; crucial for growth signaling.Tyrosine Kinases, Gq protein-coupled receptorsActivation of RSK, gene expression. ahajournals.org
c-fosImmediate-early gene; initiates hypertrophic gene program.PKC, Ca2+, MAP KinasesTranscription of late-response genes. ahajournals.orgnih.gov
Intracellular Ca2+Essential for kinase activation.Phospholipase CActivation of various Ca2+-dependent enzymes. ahajournals.org
PI3-Kinase Class IPromotes hypertrophy.AT1 ReceptorImpairs autophagy, increases ROS. frontiersin.org
PI3-Kinase Class IIIProtective against hypertrophy.AT1 ReceptorImproves autophagy, reduces ROS. frontiersin.org

Renal Cell Models (e.g., Mesangial Cells, Proximal Tubular Cells)

Angiotensin II exerts significant influence within the kidney, affecting not only hemodynamics and tubular transport but also acting as a potent renal growth factor. nih.govoup.com Cultured renal cells, particularly glomerular mesangial cells and proximal tubular cells, are vital models for dissecting these effects. nih.govscispace.com

Differential Growth Responses: Angiotensin II induces distinct growth responses in different renal cell types. In cultured murine proximal tubular cells, it causes hypertrophy, an effect mediated by endogenous transforming growth factor-β (TGF-β). scispace.com In contrast, in mesangial cells, Ang II can be mitogenic, stimulating proliferation. scispace.com

Extracellular Matrix Synthesis: A critical aspect of Ang II's action in the kidney is its ability to stimulate the synthesis of extracellular matrix components. It has been shown to increase the transcription of collagen type IV in mesangial cells. scispace.com This links the growth-stimulatory effects of Ang II to the pathological processes of glomerulosclerosis and tubulointerstitial fibrosis seen in chronic renal disease. nih.gov

Signaling Pathways in Renal Cells: The signal transduction pathways activated by Ang II differ between mesangial and proximal tubular cells. nih.gov

Proximal Tubular Cells: In these cells, Angiotensin-(1-7), another peptide of the RAS, has been shown to inhibit Ang II-stimulated phosphorylation of p38 MAPK, which in turn decreases the synthesis of the profibrotic cytokine TGF-β1. researchgate.net This suggests a counter-regulatory role for Ang-(1-7) in this cell type.

Mesangial Cells: Conversely, in mesangial cells, Angiotensin-(1-7) appears to stimulate cell growth pathways, increasing DNA synthesis and phosphorylation of p38 MAPK, leading to the production of TGF-β1 and extracellular matrix proteins. researchgate.net Angiotensin II itself stimulates proliferation in mesangial cells, an effect that can be inhibited by atrial natriuretic peptide. scispace.com

Receptor Distribution: Specific Ang II receptors are densely located on glomeruli and in the proximal convoluted tubules of the outer cortex in the rat kidney, providing the anatomical basis for its direct cellular actions. oup.com

Table 4: Effects of Angiotensin Peptides on Cultured Renal Cells

Cell TypePeptideEffectMediator/PathwayReference
Proximal Tubular CellsAngiotensin IIHypertrophyTGF-β scispace.com
Mesangial CellsAngiotensin IIProliferation, Collagen IV synthesisNot specified scispace.com
Proximal Tubular CellsAngiotensin-(1-7)Inhibits Ang II-stimulated p38 MAPK phosphorylationSHP-1 researchgate.net
Mesangial CellsAngiotensin-(1-7)Stimulates DNA synthesis, p38 MAPK phosphorylationNot specified researchgate.net

Cellular Proliferation and Functional Responses

Angiotensin II (Ang II), a key peptide of the renin-angiotensin system (RAS), demonstrates significant effects on cellular growth and proliferation across various cell types, which may contribute to the pathogenesis of several diseases. nih.gov Research indicates that Ang II can stimulate the proliferation of splenic lymphocytes, an action mediated through the Angiotensin II type 1 (AT1) receptors on these immune cells. nih.govnih.gov This proliferative response is integral to the vigor of cellular alloimmune responses. nih.govnih.gov The mechanism underlying this stimulation involves the activation of calcineurin phosphatase. nih.govnih.gov In studies using mice lacking the AT1A receptor, the proliferative response of splenocytes to Angiotensin II was absent, confirming the receptor's critical role. nih.gov

In the context of cancer, Angiotensin II has been shown to enhance the growth and proliferation of human hepatocellular carcinoma (HCC) cells. karger.com This effect is associated with the high expression of AT1 receptors and low expression of Angiotensin II type 2 (AT2) receptors in HCC cells and tissues. karger.com Angiotensin II directly induces the expression of proliferation-associated proteins such as C-myc and proliferating cell nuclear antigen (PCNA). karger.com The signaling cascade implicated in this process is the AT1/PKC/NF-κB pathway. karger.com

Furthermore, Angiotensin II's influence extends to pituitary gland cells, where it has been observed to induce proliferation. mdpi.com This action is linked to the stimulation of tyrosine kinase activity, which is involved in transducing growth signals. mdpi.com Angiotensin II, acting via the AT1 receptor, can activate both receptor tyrosine kinases and non-receptor tyrosine kinases. mdpi.com Conversely, stimulation of the AT2 receptor is often associated with the inhibition of cell growth. mdpi.comahajournals.org For instance, in R3T3 fibroblast cells, the AT2 receptor mediates the inhibition of basic fibroblast growth factor-induced proliferation. ahajournals.org

Cell TypeEffect of Angiotensin IIReceptor InvolvedSignaling Pathway
Splenic LymphocytesProliferationAT1Calcineurin-dependent
Hepatocellular Carcinoma (HCC) CellsProliferationAT1AT1/PKC/NF-κB
Pituitary Gland CellsProliferationAT1Tyrosine Kinases
R3T3 Fibroblast CellsInhibition of ProliferationAT2Phosphotyrosine Phosphatase

Endothelial Cell Research

Endothelial Dysfunction Mechanisms

Angiotensin II is a significant contributor to endothelial dysfunction, a condition characterized by the reduced bioavailability of nitric oxide (NO). rupress.org This dysfunction is a key factor in the development of cardiovascular diseases. rupress.org Angiotensin II exerts its effects primarily through the AT1 receptor, leading to a cascade of events that impair endothelial function. rupress.orgfrontiersin.org

One of the primary mechanisms is the reduction of NO production and bioavailability. frontiersin.orgahajournals.org Angiotensin II can decrease the activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing NO. frontiersin.org This is achieved in part by downregulating the phosphorylation of eNOS at its activating site, Ser1177, and potentially through the dephosphorylation of this site by protein phosphatase 2A (PP2A), whose activity can be upregulated by Angiotensin II. frontiersin.org Conversely, Angiotensin II can also promote the inhibitory phosphorylation of eNOS on Tyr657, a process dependent on proline-rich tyrosine kinase 2 (PYK2) activation. rupress.org

Another critical mechanism is the induction of oxidative stress. rupress.orgahajournals.org Angiotensin II stimulates the production of reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide (H2O2), through the activation of NADPH oxidases in endothelial cells. rupress.orgahajournals.org This increase in ROS can directly scavenge NO, further reducing its availability, and also contributes to the uncoupling of eNOS, causing it to produce more superoxide instead of NO. rupress.org

Furthermore, Angiotensin II can induce mitochondrial dysfunction in endothelial cells. It increases mitochondrial ROS production, depletes mitochondrial glutathione, and impairs mitochondrial respiration. ahajournals.org This mitochondrial oxidative damage contributes to decreased endothelial NO bioavailability and promotes vascular oxidative stress. ahajournals.org The signaling pathway for this involves protein kinase C (PKC) and the activation of NADPH oxidase. ahajournals.org

MechanismEffect of Angiotensin IIKey Mediators
Reduced NO BioavailabilityDecreased eNOS activity and NO production.AT1R, PP2A, PYK2
Oxidative StressIncreased production of reactive oxygen species (ROS).NADPH Oxidase, H2O2
Mitochondrial DysfunctionIncreased mitochondrial ROS, impaired respiration.PKC, NADPH Oxidase

Capillary Formation (Angiogenesis) Studies

Angiotensin II plays a multifaceted role in the process of angiogenesis, the formation of new capillaries from pre-existing vessels. mdpi.comnih.gov Its effects are often mediated through the stimulation of vascular endothelial growth factor (VEGF), a primary driver of vascular growth. mdpi.comnih.gov

In vitro and ex vivo studies have demonstrated that Angiotensin II can enhance capillary formation. For instance, in human coronary endothelial cells, Angiotensin II induced the expression of both lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1) and VEGF, leading to enhanced capillary formation in a Matrigel assay. nih.gov This process was found to be dependent on the AT1 receptor and involved the generation of reactive oxygen species (ROS) and the activation of p38 and p44/42 mitogen-activated protein kinases (MAPK). nih.gov The feedback loop between Angiotensin II and LOX-1 appears crucial, as blocking LOX-1 attenuated the angiogenic effects of Angiotensin II. nih.gov

Another identified pathway involves the inositol-requiring enzyme 1 (IRE1)/JNK/p38 MAPK pathway. Angiotensin II, acting through the AT1 receptor, was shown to activate this pathway, leading to increased VEGF expression and subsequent capillary formation from endothelial cells. nih.gov

Furthermore, Angiotensin II can promote the tubulogenesis of endothelial cells and aortic sprouting by transactivating the epidermal growth factor receptor (EGFR). physiology.org This transactivation results in the phosphorylation of VEGF receptor-1 (Flt-1) and the activation of spleen tyrosine kinase (Syk), independent of an initial increase in VEGF expression. physiology.org

However, the role of Angiotensin II in angiogenesis can also be inhibitory under certain conditions. bmj.com In studies on cardiac microvascular endothelial cells, high concentrations of Angiotensin II inhibited tube formation. bmj.com This anti-angiogenic effect was associated with the upregulation and phosphorylation of the tumor suppressor protein p53 and the Notch ligand Jagged 1, which in turn led to the downregulation of HIF-1α and VEGF. bmj.com

Study ModelAngiogenic Effect of Angiotensin IIReceptor InvolvedKey Signaling Pathway
Human Coronary Endothelial CellsPro-angiogenicAT1LOX-1/ROS/MAPK
Endothelial CellsPro-angiogenicAT1IRE1/JNK/p38 MAPK
Endothelial Cells & Aortic RingsPro-angiogenicAT1EGFR transactivation/Flt-1/Syk
Cardiac Microvascular Endothelial CellsAnti-angiogenicNot specifiedp53/Jagged 1

Erythrocyte Studies and Osmotic Resistance Mechanisms

Research has shown that Angiotensin II can modulate the properties of erythrocytes, specifically their resistance to osmotic stress. mdpi.comnih.gov Studies on human erythrocytes have demonstrated that Angiotensin II has a protective effect, reducing hemolysis when red blood cells are subjected to hypo-osmotic conditions. nih.govresearchgate.net

This protective effect against hemolysis is mediated through the Angiotensin II type 2 (AT2) receptor. nih.govresearchgate.net When the AT1 receptor is blocked with an antagonist like losartan (B1675146), the protective effect of Angiotensin II is enhanced. nih.govresearchgate.net Conversely, blocking the AT2 receptor with an antagonist such as PD 123319 abolishes the protective effect. nih.govresearchgate.net

The intracellular signaling pathways triggered by AT2 receptor activation in erythrocytes involve the activation of p38 mitogen-activated protein kinase (p38) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. nih.gov Inhibition of these pathways reverses the protective effect of Angiotensin II against hemolysis. nih.gov

In spontaneously hypertensive rats (SHR), which exhibit modified red blood cell properties including increased osmotic resistance, the inhibition of angiotensin-converting enzyme 2 (ACE2) led to a deterioration of erythrocyte osmotic resistance. mdpi.com This suggests a complex role for the various components of the renin-angiotensin system in maintaining erythrocyte integrity.

ConditionEffect of Angiotensin IIReceptorSignaling Pathway
Hypo-osmotic Stress (Human Erythrocytes)Protection against hemolysisAT2p38, PI3K/Akt
ACE2 Inhibition (Spontaneously Hypertensive Rats)Deterioration of osmotic resistance (indirect effect)N/AN/A

Neural and Brain RAS Research

Local Angiotensin System Components in Brain Tissues

A local or tissue-specific renin-angiotensin system (RAS) exists within the brain, independent of the systemic RAS. nih.govahajournals.org This is of particular importance as the blood-brain barrier (BBB) restricts the entry of circulating RAS components into most brain regions. frontiersin.orgexplorationpub.com The existence of this brain RAS (b-RAS) has been confirmed through the identification of its various components within brain tissue. nih.govahajournals.org

All the necessary components for the local generation of Angiotensin II are present in the brain. ahajournals.org Angiotensinogen (B3276523), the precursor to angiotensin peptides, is expressed in astrocytes and some neurons. nih.gov Renin-like activity and renin itself have been detected in neurons, particularly in areas like the hypothalamus and pituitary gland. nih.gov However, some research suggests that renin levels in the brain may primarily represent that which is trapped in blood within the brain's vasculature, and that a brain-specific intracellular renin may not have angiotensin I-generating activity. portlandpress.comahajournals.org Angiotensin-converting enzyme (ACE) is found in the endothelium of cerebral blood vessels, the choroid plexus, and astrocytes. nih.gov

Both AT1 and AT2 receptors are widely distributed throughout the brain. frontiersin.org These receptors are found on various cell types including neurons, microglia, and astrocytes. explorationpub.com They are located not only on the plasma membrane but also intracellularly within the nucleus and mitochondria. frontiersin.org The distribution of these components allows for the local synthesis and action of Angiotensin II within specific brain nuclei, where it can act as a neurotransmitter and neuromodulator, influencing a range of functions from cardiovascular control to fluid balance and neuroinflammation. nih.govahajournals.orgfrontiersin.org

RAS ComponentLocation/Expression in Brain
AngiotensinogenAstrocytes, some neurons
Renin/Renin-like activityNeurons (e.g., hypothalamus, pituitary), potentially from trapped blood
Angiotensin-Converting Enzyme (ACE)Cerebral vascular endothelium, choroid plexus, astrocytes
AT1 and AT2 ReceptorsNeurons, microglia, astrocytes; plasma membrane and intracellularly

Neuronal Responses to Angiotensin Peptides in Animal Models

Research in animal models has established that angiotensin peptides, particularly Angiotensin II (Ang II), are significant modulators of neuronal activity within the central nervous system (CNS). These peptides influence a range of physiological functions, including cardiovascular regulation, fluid balance, and neuroendocrine secretion, primarily by altering the electrical behavior of neurons in specific brain regions. ahajournals.org The neuronal responses to angiotensin peptides are complex, involving direct actions on neuronal membranes, activation of specific receptor subtypes, and initiation of intracellular signaling cascades.

In vitro studies using brain slices from rats have demonstrated the direct excitatory effects of Ang II on neurons. In the hypothalamic paraventricular nucleus (PVN), bath application of Ang II resulted in an excitatory response in over half of the neurons tested, with a mean increase in firing rate of 2.12 spikes per second. nih.gov This represents a nearly 150% increase in activity. nih.gov These responses were shown to be dose-dependent and largely persisted even when synaptic transmission was blocked, indicating a direct postsynaptic action of the peptide. nih.gov Similarly, neurons in the subfornical organ (SFO), a key circumventricular organ that lacks a complete blood-brain barrier, show robust excitatory responses to Ang II. nih.govoup.com Studies in canine models have also provided direct evidence of Ang II's excitatory effects on neurons in the nucleus tractus solitarii (NTS) within the medulla oblongata. nih.gov

The actions of Ang II on neuronal activity are predominantly mediated by the Angiotensin II type 1 (AT₁) receptor. oup.com Binding of Ang II to AT₁ receptors initiates a G-protein signaling pathway that can lead to the inhibition of voltage-gated potassium channels, which in turn enhances action potential propagation and increases spontaneous neuronal firing rates. oup.com The use of AT₁ receptor antagonists, such as losartan, has been shown to completely block the excitatory responses to Ang II in neurons of the PVN and SFO. nih.gov While the AT₂ receptor is also present in the brain, its role in modulating direct neuronal firing is less consistent. Some studies show a partial inhibitory effect of AT₂ receptor antagonists on Ang II-induced excitation, while others demonstrate that Ang II can potentiate neuronal excitability via AT₂ receptor-dependent mechanisms in specific neuronal populations, like guinea pig intracardiac neurons. nih.govphysiology.org

Animal models of hypertension, such as the spontaneously hypertensive rat (SHR), exhibit altered neuronal responses to angiotensin peptides. Neurons from SHRs show an enhanced chronotropic action in response to Ang II when compared to their normotensive Wistar-Kyoto (WKY) counterparts. physiology.org This heightened sensitivity is also observed in the rostral ventrolateral medulla (RVLM), a critical area for sympathetic vasomotor control. portlandpress.com Furthermore, intracerebroventricular administration of Ang II leads to a significant increase in norepinephrine turnover in the anteroventral third ventricle (AV3V) region of SHRs, an effect not seen in WKY rats. ahajournals.org This suggests that hyperactivity of the brain renin-angiotensin system contributes to the elevated sympathetic nerve activity and blood pressure characteristic of these models. oup.comahajournals.org

Beyond Angiotensin II, other angiotensin peptides also modulate neuronal responses. Angiotensin III has been shown to stimulate paraventricular cells, although to a lesser extent than Ang II. nih.gov Angiotensin-(1-7) often exhibits actions that oppose those of Ang II. For instance, in SHR neurons, Ang-(1-7) attenuates the enhanced chronotropic response evoked by Ang II. physiology.org However, the effects of Ang-(1-7) can be region-specific, as its injection into the RVLM has been shown to produce a pressor response, similar to Ang II. portlandpress.comelsevier.es In transgenic hypertensive rats with high brain levels of both Ang II and Ang-(1-7), the peptides appear to have opposing central actions, with Ang-(1-7) counteracting the pressor effects of Ang II. ahajournals.org

The modulation of neuronal activity by angiotensin peptides also involves interactions with other neurotransmitter systems. In the substantia nigra, Ang II has been found to modulate GABAergic neurotransmission, which has implications for the regulation of dopaminergic neurons. eneuro.orgeneuro.org Specifically, Ang II can enhance feedforward inhibitory input to dopaminergic neurons in the substantia nigra compacta. eneuro.org

The following tables summarize key research findings on the neuronal responses to angiotensin peptides in various animal models.

Table 1: Effects of Angiotensin Peptides on Neuronal Firing Rates in Animal Models

Animal Model Brain Region Angiotensin Peptide Observed Effect on Firing Rate Reference
Rat (in vitro) Paraventricular Nucleus (PVN) Angiotensin II 50.4% of neurons excited; mean increase of 2.12 spikes/s nih.gov
Rat (in vitro) Subfornical Organ (SFO) Angiotensin II Greater excitatory response than in PVN nih.gov
Canine (in vitro) Nucleus Tractus Solitarii (NTS) Angiotensin II Substantial increase in firing rate in 13 of 27 neurons nih.gov
Rat (SHR, in vitro) Hypothalamic Neurons Angiotensin II Enhanced chronotropic (firing rate) response compared to WKY rats physiology.org
Rat (WKY, in vitro) Hypothalamic Neurons Angiotensin-(1-7) No alteration of basal neuronal firing rate physiology.org
Rat (SHR, in vitro) Hypothalamic Neurons Angiotensin-(1-7) Attenuated the chronotropic action of Angiotensin II physiology.org

Table 2: Neurotransmitter and Behavioral Responses to Central Angiotensin II Administration in Animal Models

Animal Model Administration Route Measured Parameter Key Finding Reference
Rat (SHR) Intracerebroventricular Norepinephrine Turnover (AV3V) Significantly increased turnover in OVLT and ventral MnPO ahajournals.org
Rat (WKY) Intracerebroventricular Norepinephrine Turnover (AV3V) No significant change in turnover ahajournals.org
Rat (Wistar) Intracerebroventricular Spontaneous Motor Seizures Decreased latency and increased frequency of seizures after kainate-induced status epilepticus nih.gov
Rat (Wistar) Intracerebroventricular Behavior Exacerbated hyperactivity and caused depression-like behavior nih.gov
Rat (Ren-2 Transgenic) Intracerebroventricular Plasma Vasopressin Increased plasma vasopressin levels ahajournals.org

Interactions of Angiotensin Peptides with Other Biological Systems in Research

Crosstalk with Inflammatory Pathways in Experimental Models

Angiotensin peptides, key components of the Renin-Angiotensin System (RAS), are increasingly recognized for their significant modulation of inflammatory processes beyond their classical role in cardiovascular homeostasis. Research in experimental models has revealed a complex interplay where different peptides within this system can either promote or counteract inflammation.

Angiotensin II (Ang II) has been identified as a potent pro-inflammatory molecule. embopress.org In various tissues, including the kidney, heart, and vasculature, Ang II fosters an inflammatory response by stimulating the expression of pro-inflammatory chemokines, which leads to the accumulation of immune cells. embopress.org This process involves the activation of vascular endothelium and the expression of various selectins that guide the movement of leukocytes to sites of injury. embopress.org Ang II's pro-inflammatory actions are mediated primarily through its type 1 receptor (AT1R). embopress.org Binding to AT1R triggers several key events of inflammation, including the generation of intracellular free radicals that contribute to tissue damage by promoting mitochondrial dysfunction. embopress.org

Experimental studies have shown that Ang II can up-regulate its own receptors (AT1R and AT2R) and activate signaling pathways like MAPKs, c-Jun, and NF-κB, leading to increased expression of inflammatory genes such as interleukins (IL-6, IL-10) and tumor necrosis factor-alpha (TNF-α). nih.gov A positive feedback loop between Ang II and inflammation has been suggested, where inflammatory mediators like lipopolysaccharide (LPS) can also increase the expression of Ang II receptors. nih.gov Furthermore, Ang II enhances the expression of Toll-like receptor 4 (TLR-4) in cells, which promotes oxidative injury, apoptosis, and inflammation. embopress.org A crosstalk mechanism has also been identified between Ang II and the IL-18 signaling pathway, where Ang II enhances IL-18-mediated inflammatory gene expression in vascular smooth muscle cells by upregulating the IL-18 receptor. ahajournals.org

In sharp contrast, the counter-regulatory axis of the RAS, primarily involving Angiotensin-converting enzyme 2 (ACE2), Angiotensin-(1-7) [Ang-(1-7)], and the Mas receptor, exerts significant anti-inflammatory effects. nih.govresearchgate.net Experimental studies have demonstrated that the ACE2/Ang-(1-7)/Mas axis reduces the release of cytokines and inhibits signaling pathways associated with tissue injury and inflammation. nih.govresearchgate.net In animal models of stroke, arthritis, and myocardial infarction, Ang-(1-7) treatment was shown to be effective by attenuating inflammatory factors like TNF-α, IL-1β, IL-6, and TGF-β1, and by inhibiting the NF-κB pathway. portlandpress.com Another peptide, Angiotensin IV [Ang-(3-8)], has also been shown to have inflammatory actions by activating the NF-κB transcription factor in vascular smooth muscle cells. frontiersin.org

Table 1: Effects of Angiotensin Peptides on Inflammatory Pathways in Experimental Models

Peptide Receptor(s) Key Inflammatory Effects Research Model Context
Angiotensin II AT1R Pro-inflammatory : Induces chemokines (e.g., TNF-α, IL-6), activates NF-κB, upregulates TLR-4, enhances IL-18 signaling. embopress.orgnih.govahajournals.org Vascular inflammation, hypertension, cardiac and renal tissue injury. embopress.orgnih.gov
Angiotensin-(1-7) Mas Anti-inflammatory : Reduces cytokines (e.g., TNF-α, IL-1β, IL-6), inhibits NF-κB pathway. nih.govportlandpress.com Stroke, myocardial infarction, atherosclerosis, asthma, kidney disease. nih.govportlandpress.com
Angiotensin IV AT4R Pro-inflammatory : Activates NF-κB. frontiersin.org Vascular smooth muscle cells. frontiersin.org

Role in Non-Cardiovascular Pathologies in Animal Models (e.g., Cancer Biology Mechanisms, Metabolic Syndrome)

The influence of the Renin-Angiotensin System extends to various non-cardiovascular diseases, with significant roles identified in cancer biology and metabolic syndrome through studies in animal models.

Cancer Biology Mechanisms The RAS plays a dual role in cancer progression. Ang II, primarily acting through its AT1 receptor, has been shown to promote tumor growth. aacrjournals.org Experimental evidence suggests Ang II stimulates neovascularization (angiogenesis), a critical process for tumor expansion. aacrjournals.org In a mouse model of lung adenocarcinoma, elevated levels of Ang II were found to amplify hematopoietic stem cells and macrophage progenitors in the spleen, which in turn supplied tumor-associated macrophages (TAMs) that facilitate cancer progression. nih.gov Ang II may also act as a mitotic factor, regulating gene expression involved in cell cycle progression. aacrjournals.org

Conversely, the counter-regulatory peptide Ang-(1-7) exhibits anti-cancer properties. nih.govresearchgate.net In various in vitro and in vivo mouse models, Ang-(1-7) reduced the proliferation of human cancer cells and xenograft tumors. nih.govresearchgate.net This anti-tumor effect is associated with decreased angiogenesis, reduced tumor-induced inflammation, and altered regulation of cellular signaling pathways that promote growth. nih.govresearchgate.net For instance, in a mouse model of lung cancer, Ang-(1-7) was associated with a decrease in cyclooxygenase 2 (COX-2), a protein linked to inflammation and cancer growth. researchgate.net These findings suggest that targeting the RAS, either by inhibiting the effects of Ang II or by administering Ang-(1-7), could be a therapeutic strategy for cancer. aacrjournals.orgnih.govmdpi.com

Table 2: Role of Angiotensin Peptides in Cancer Biology in Animal Models

Peptide Key Effect on Cancer Mechanism of Action Animal/Cell Model
Angiotensin II Pro-tumorigenic Promotes angiogenesis, inflammation, and production of tumor-associated macrophages. aacrjournals.orgnih.gov Mouse models of lung adenocarcinoma; human breast adenocarcinoma cell lines. aacrjournals.orgnih.gov
Angiotensin-(1-7) Anti-tumorigenic Reduces cell proliferation, angiogenesis, and tumor-induced inflammation; decreases COX-2. nih.govresearchgate.net Mouse xenograft models (lung, breast, prostate cancer). researchgate.net

Metabolic Syndrome The RAS is deeply implicated in the pathophysiology of metabolic syndrome, a cluster of conditions including obesity, insulin (B600854) resistance, and hypertension. nih.gov Systemic RAS activity is positively correlated with body fat, and adipose tissue itself contains a local RAS. nih.gov In diet-induced obesity models, there is an increase in adipose tissue angiotensinogen (B3276523), the precursor to Ang II. nih.gov Ang II is considered both pro-inflammatory and angiogenic, and these actions within adipose tissue can contribute to the low-grade inflammation and insulin resistance characteristic of obesity. nih.gov

The peptide Ang-(1-7) has shown beneficial effects in the context of metabolic syndrome. mdpi.comd-nb.info In young adult rodent models of obesity and metabolic syndrome, chronic administration of Ang-(1-7) improves blood pressure control and metabolic functions such as insulin sensitivity, glucose tolerance, and lipid metabolism. mdpi.com Studies in aged mice demonstrated that Ang-(1-7) could reverse age-related insulin resistance. mdpi.com Similarly, in high-fat diet-fed mice, Ang-(1-7) improved insulin sensitivity and glucose tolerance. d-nb.infoahajournals.org These effects appear to be, at least in part, independent of blood pressure changes, suggesting direct metabolic actions. ahajournals.org

Table 3: Role of Angiotensin Peptides in Metabolic Syndrome in Animal Models

Peptide Key Effect on Metabolic Syndrome Mechanism of Action Animal Model
Angiotensin II Promotes metabolic dysfunction Increases adipose tissue inflammation; contributes to insulin resistance. nih.gov Genetic and diet-induced obesity models. nih.gov
Angiotensin-(1-7) Improves metabolic function Enhances insulin sensitivity, improves glucose tolerance, reduces body mass and adiposity. mdpi.comd-nb.infoahajournals.org High-fat diet-fed mice, aged mice. mdpi.comd-nb.infoahajournals.org

Interaction with Peptide Hormones and Enzyme Systems (e.g., Bradykinin (B550075), Leptin)

Angiotensin peptides engage in significant crosstalk with other hormonal and enzymatic systems, creating a complex regulatory network that influences physiological and pathological processes.

Interaction with Bradykinin Angiotensin II and bradykinin, two potent vasoactive peptides, have intricate interactions. While both can produce an increase in blood pressure when injected into the brain ventricles of rats, their combined effects are complex. nih.gov Studies suggest Ang II can inhibit the pressor response to bradykinin, while bradykinin can attenuate drinking behavior induced by Ang II. nih.gov The Ang II type 2 (AT2) receptor appears to play a key role in this interaction; its stimulation can activate the kinin-kallikrein system, leading to bradykinin release and vasodilation, which counteracts the vasoconstrictor effects of Ang II acting on AT1 receptors. nih.gov Furthermore, Ang-(1-7) has been shown to potentiate the hypotensive effect of bradykinin, suggesting it contributes to the cardiovascular effects of ACE inhibitors, which increase levels of both Ang-(1-7) and bradykinin. ahajournals.org

Interaction with Leptin Leptin, an adipocyte-derived hormone, interacts extensively with the RAS, particularly in the context of obesity-related hypertension. ahajournals.orgscielo.org In the brain, leptin and Ang II interact in key cardiovascular control regions to regulate sympathetic nerve activity. physiology.org Research in rats suggests that a high-fat diet enhances the hypertensive response to Ang II, an effect mediated by leptin through the upregulation of the brain's RAS and pro-inflammatory cytokines. ahajournals.org Conversely, leptin has been shown to inhibit Ang II-induced vasoconstriction in the rat aorta by blocking the increase in intracellular calcium in vascular smooth muscle cells. oup.com At the cellular level, Ang II can stimulate the production of leptin in human adipocytes, creating a potential feedback loop that links RAS activation with obesity and its comorbidities. scielo.org

Interaction with Enzyme Systems The activity of angiotensin peptides is tightly regulated by specific enzymes. Angiotensin-converting enzyme (ACE) is a central enzyme in the RAS, performing a dual function: it converts the inactive Angiotensin I into the potent vasoconstrictor Ang II, and it degrades bradykinin, a vasodilator. mdpi.commdpi.com Therefore, inhibition of ACE leads to lower levels of Ang II and higher levels of bradykinin, resulting in blood pressure reduction. clevelandclinic.org

A key counter-regulatory enzyme is ACE2, which functions as a negative regulator of the classical RAS. portlandpress.com ACE2 efficiently degrades Ang II into the heptapeptide (B1575542) Ang-(1-7). portlandpress.com Ang-(1-7) then acts on the Mas receptor to produce effects that often oppose those of Ang II, such as vasodilation and anti-inflammatory actions. mdpi.commdpi.com This ACE2/Ang-(1-7)/Mas axis is a critical protective pathway in various tissues. nih.gov Other enzymes, such as neprilysin and various endopeptidases, are also involved in the formation and degradation of different angiotensin peptides, including Ang-(1-7) and Ang IV. frontiersin.orgahajournals.orgplos.org

Table 4: Summary of Interactions with Other Biological Systems

Interacting System Key Angiotensin Peptide(s) Nature of Interaction Physiological/Pathological Outcome
Bradykinin Ang II, Ang-(1-7) Complex antagonism and potentiation. Ang II can inhibit bradykinin's pressor response; Ang-(1-7) potentiates its hypotensive effect. nih.govahajournals.org Modulation of blood pressure and vascular tone. nih.govnih.govahajournals.org
Leptin Ang II Interacts in the brain to regulate sympathetic activity; Ang II stimulates leptin production; leptin can inhibit Ang II-induced vasoconstriction. ahajournals.orgscielo.orgphysiology.orgoup.com Regulation of blood pressure, particularly in obesity-related hypertension. ahajournals.org
Enzyme Systems (ACE, ACE2) Ang I, Ang II, Ang-(1-7) ACE converts Ang I to Ang II and degrades bradykinin. ACE2 converts Ang II to Ang-(1-7). mdpi.comportlandpress.com Determines the balance between the pro-hypertensive/pro-inflammatory (ACE/Ang II) and protective (ACE2/Ang-(1-7)) arms of the RAS. nih.govmdpi.com

Methodological Approaches and Advanced Techniques in Angiotensin Research

Synthesis and Derivatization of Angiotensin Peptides for Research Applications

The synthesis and modification of angiotensin peptides are fundamental to advancing research into the renin-angiotensin system (RAS). Solid-phase peptide synthesis (SPPS) is a cornerstone technique for producing angiotensin peptides and their analogs for research and potential therapeutic use. pnas.orgresearchgate.net This method involves sequentially adding amino acids to a growing peptide chain that is anchored to a solid resin support. researchgate.netcdnsciencepub.com An advantage of SPPS is the ability to introduce specific modifications and unnatural amino acids to create peptide analogs with altered properties, such as enhanced stability or receptor affinity. pnas.orgnih.gov

Researchers have synthesized numerous angiotensin analogs to probe structure-activity relationships. For instance, substituting the tyrosine and/or phenylalanine residues in Angiotensin II (Ang II) and Angiotensin III (Ang III) has been a strategy to develop antagonists. nih.gov The synthesis of analogs like [4-phenylalanine, 8-tyrosine]-angiotensin II has yielded potent and specific inhibitors of Ang II, demonstrating the power of targeted chemical modification. pnas.org These synthetic peptides are crucial for elucidating the roles of different angiotensin fragments and their receptors. cdnsciencepub.com

The process of creating these peptides often involves purification steps using techniques like (carboxymethyl)cellulose chromatography and reversed-phase high-performance liquid chromatography (HPLC) to ensure the homogeneity and purity of the final product. nih.gov The integrity of the synthesized peptides is then confirmed through various analytical methods, including elemental analysis, amino acid analysis, and enzymatic degradation. cdnsciencepub.com

Utilization of Specific Angiotensin Receptor Agonists and Antagonists as Research Probes

Specific agonists and antagonists of angiotensin receptors are invaluable tools for dissecting the complex signaling pathways of the RAS. These chemical probes allow researchers to selectively activate or block specific receptor subtypes, namely the Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors, thereby illuminating their distinct physiological and pathophysiological roles. nih.govnih.gov

Losartan (B1675146) , the first orally active, nonpeptide AT1 receptor antagonist, has been instrumental as a research probe. nih.gov Its high selectivity for the AT1 receptor allows for the specific investigation of AT1-mediated effects, such as vasoconstriction and aldosterone (B195564) release. nih.govnih.gov In research settings, losartan and its derivatives have been used to define the distribution and function of AT1 receptors and to explore their involvement in conditions like hypertension and renal disease. nih.gov For instance, radiolabeled versions of losartan derivatives, such as ¹⁸F-FPyKYNE-losartan, are used in positron emission tomography (PET) imaging to quantify AT1 receptor distribution in vivo.

Conversely, specific AT2 receptor agonists and antagonists help to unravel the functions of this receptor, which often counteracts the effects of the AT1 receptor. The development of selective, non-peptide AT2 receptor ligands has been crucial in this regard. These compounds are used to study the role of the AT2 receptor in processes like vasodilation and tissue protection. researchgate.net

The use of these specific probes extends to various experimental models. In cell culture studies, they are used to investigate intracellular signaling cascades. nih.gov In animal models, they help to elucidate the systemic effects of activating or blocking a particular receptor subtype. nih.gov The development of dual-acting compounds, which may target both angiotensin receptors or combine angiotensin receptor blockade with other actions, represents a further evolution of these research tools. ucl.ac.be

Key Research Probes for Angiotensin Receptors

CompoundReceptor TargetClassPrimary Research Application
LosartanAT1AntagonistSelective blockade of AT1 receptor to study its role in hypertension, cardiovascular remodeling, and renal function. nih.govnih.gov
SaralasinAT1/AT2Antagonist (Peptide)Early non-selective peptide blocker used to investigate the overall effects of Ang II. ucl.ac.be
PD123319AT2AntagonistSelective blockade of AT2 receptor to differentiate its functions from those of the AT1 receptor.
CGP 42112AAT2AgonistSelective activation of the AT2 receptor to study its signaling and physiological effects.
¹⁸F-FPyKYNE-losartanAT1Antagonist (Radiolabeled)PET imaging agent for in vivo quantification and localization of AT1 receptors.

Genetic Models in RAS Research (e.g., Gene Knockouts, Overexpression)

Genetic engineering has provided powerful tools to investigate the in vivo functions of the renin-angiotensin system's components. Transgenic animal models, particularly mice, with targeted gene modifications such as knockouts or overexpression of specific genes, have been pivotal in understanding the role of angiotensin peptides and their receptors. nih.gov

Gene knockout models , where a specific gene is inactivated, have been instrumental in defining the essential roles of various RAS components. For example, mice lacking the gene for the AT1A receptor (the predominant AT1 receptor subtype in rodents) exhibit significantly lower blood pressure and altered renal function, confirming the critical role of this receptor in cardiovascular homeostasis. Similarly, knockout models for angiotensinogen (B3276523), renin, or angiotensin-converting enzyme (ACE) have provided insights into the fundamental aspects of the RAS cascade. nih.gov

Conversely, overexpression models , where a gene is expressed at higher-than-normal levels, are used to study the consequences of RAS overactivity, which is often implicated in disease states. For instance, transgenic mice that overexpress renin or angiotensinogen develop hypertension, providing a model to study the pathogenesis of this condition and to test the efficacy of antihypertensive drugs. nih.gov

More recently, sophisticated genetic models have been developed to study the intracellular actions of angiotensin II. A transgenic mouse model that expresses Ang II intracellularly, independent of the secreted form, has demonstrated a direct link between intracellular Ang II and the development of high blood pressure. nih.gov These models allow for the dissection of intracellular versus extracellular RAS signaling pathways.

The study of genetic variants, or polymorphisms, in the genes encoding for angiotensin receptors is another important area of research. Certain variants of the AT1 and AT2 receptors in humans are associated with an increased risk for cardiovascular diseases and hypertension, highlighting the clinical relevance of genetic factors in the RAS. nih.gov

In Vitro Assay Development for Angiotensin Studies (e.g., Cell Culture, Hemolysis Assays)

In vitro assays are indispensable for studying the cellular and molecular mechanisms of angiotensin action in a controlled environment. These assays range from cell culture systems to specific enzymatic and binding assays. ahajournals.orgnih.gov

Cell culture models are widely used to investigate the effects of angiotensin peptides on various cell types. For example, neuronal cell lines like CATH.a neurons are used to study the role of Ang II in the central nervous system and its contribution to hypertension. ahajournals.org Studies using these cells have shown that Ang II can induce chronic changes in the expression of its own receptors, but the method of Ang II administration (single dose versus repeated administration) significantly impacts the results due to its rapid metabolism in culture media. ahajournals.org Cardiac myocyte cell lines, such as H9c2 cells, provide a model to study Ang II-induced cardiac hypertrophy. acs.org Human umbilical vein endothelial cells (HUVECs) are used to investigate the metabolism of angiotensin peptides and the effects of RAS components on endothelial function. researchgate.netpeerj.com These cell culture systems allow for detailed mechanistic studies of signal transduction pathways, gene expression, and cellular responses to angiotensin.

Enzymatic assays are crucial for studying the activity of enzymes within the RAS, such as angiotensin-converting enzyme (ACE). Various in vitro assay methods have been developed to measure ACE activity, often using different substrates like hippuryl-histidyl-leucine (B1329654) (HHL). researchgate.net These assays are essential for screening potential ACE inhibitors. Methods have also been developed to measure total ACE concentration even after inhibition, which involves dissociating the inhibitor from the enzyme. nih.gov

Receptor binding assays are used to determine the affinity and specificity of ligands for angiotensin receptors. These assays are fundamental in the development and characterization of new receptor agonists and antagonists. nih.gov

Functional assays measure the physiological response to angiotensin receptor activation. For instance, the rat isolated uterus assay has been used to determine the agonist and antagonist potencies of synthetic angiotensin analogs. nih.gov Another example is the development of high-throughput assays to detect AT2 receptor agonistic activity by measuring nitric oxide (NO) release from cultured cells. researchgate.net

Analytical Techniques for Angiotensin Peptide Detection and Quantification in Research Samples (e.g., Mass Spectrometry, Immunostaining)

The accurate detection and quantification of angiotensin peptides and their receptors in biological samples are critical for understanding the RAS, yet challenging due to their low concentrations. researchgate.netrsc.org A variety of sophisticated analytical techniques are employed to meet this challenge.

Mass Spectrometry (MS) coupled with liquid chromatography (LC) has become a gold standard for the analysis of angiotensin peptides. rsc.orgnih.gov LC-MS/MS methods offer high sensitivity and specificity, allowing for the simultaneous quantification of multiple angiotensin peptides in complex biological matrices like plasma, urine, and tissue homogenates. researchgate.netnih.gov Sample preparation often involves solid-phase extraction to concentrate the peptides and remove interfering substances. rsc.org Advanced MS-based techniques like TOMAHAQ (Triggered by Offset, Multiplexed, Accurate Mass, High Resolution, and Absolute Quantification) have been developed for the precise quantification of angiotensin receptors themselves, overcoming limitations of antibody-based methods. ahajournals.orgnih.gov This approach uses labeled peptide standards for absolute quantification. nih.gov

Immunostaining techniques, such as immunohistochemistry and immunocytochemistry, are used to visualize the location of angiotensin peptides and their receptors within tissues and cells. nih.govnih.govahajournals.org These methods utilize antibodies that specifically bind to the target protein. For example, antibodies against the AT1 and AT2 receptors have been used to determine their expression and distribution in various tissues, including the heart, prostate, and adrenal glands. nih.govnih.govmdpi.com Immunogold staining combined with electron microscopy allows for subcellular localization of angiotensin II, revealing its presence in locations like the cell nucleus. ahajournals.org However, the specificity and reliability of antibodies for angiotensin receptors have been a concern, making MS-based methods an important complementary approach. ahajournals.orgnih.gov

Comparison of Analytical Techniques for Angiotensin Research

TechniquePrimary TargetKey AdvantagesKey Limitations
LC-MS/MSAngiotensin PeptidesHigh sensitivity, high specificity, simultaneous quantification of multiple peptides. researchgate.netnih.govRequires complex instrumentation and sample preparation. rsc.org
TOMAHAQ-MSAngiotensin ReceptorsHigh specificity and accuracy for receptor quantification, not reliant on antibody specificity. ahajournals.orgnih.govTechnically demanding, requires specialized MS capabilities.
Immunohistochemistry/ ImmunocytochemistryAngiotensin Peptides & ReceptorsProvides spatial information on protein localization within tissues and cells. nih.govnih.govDependent on antibody specificity and can be semi-quantitative. ahajournals.org
Immunogold Electron MicroscopyAngiotensin Peptides & ReceptorsHigh-resolution subcellular localization. ahajournals.orgComplex sample preparation and imaging.

Computational and Theoretical Modeling in Angiotensin Receptor Pharmacology

Computational and theoretical modeling have become indispensable tools for understanding the structure, function, and pharmacology of angiotensin receptors. nih.gov Since obtaining high-resolution crystal structures of G protein-coupled receptors (GPCRs) like the AT1 and AT2 receptors is challenging, molecular modeling techniques provide valuable insights into their three-dimensional structures and interactions with ligands. nih.govmdpi.com

Homology modeling is a key computational method used to build 3D models of the AT1 and AT2 receptors based on the known structures of related GPCRs. nih.gov These models serve as a basis for understanding how angiotensin peptides and synthetic ligands bind to the receptors.

Molecular dynamics (MD) simulations are used to study the dynamic behavior of the receptors and their complexes with ligands over time. acs.orgbiorxiv.org These simulations can reveal how ligand binding induces conformational changes in the receptor, leading to its activation or inhibition. biorxiv.orgnih.gov For example, MD simulations have been used to identify distinct conformations of the AT1 receptor associated with different signaling pathways (G-protein vs. β-arrestin pathways). nih.gov They have also been employed to study the binding of Ang II and its metabolites to the AT2 receptor, revealing how different ligands can stabilize different receptor states. biorxiv.org Furthermore, MD simulations can elucidate the influence of the cellular environment, such as the lipid bilayer membrane, on receptor function. acs.org

Molecular docking is a computational technique used to predict the binding pose and affinity of ligands to the receptor's binding site. ahajournals.org This method is widely used in rational drug design to screen virtual libraries of compounds for potential new agonists or antagonists. nih.govahajournals.org By combining molecular modeling with experimental data from mutagenesis studies, researchers can refine the models of ligand-receptor interactions. nih.gov

These computational approaches not only help to interpret experimental data but also guide the design of new experiments and the development of novel therapeutic agents targeting the RAS. nih.govmdpi.com They have been instrumental in the rational design of specific AT1 and AT2 receptor modulators. ucl.ac.benih.gov

Future Directions and Emerging Paradigms in Angiotensin Research

Elucidating Novel Angiotensin Peptides and Their Biological Actions

The traditional view of the RAS has been significantly expanded by the discovery of novel angiotensin peptides with diverse biological functions. Beyond the well-known Angiotensin II (Ang II), researchers are now investigating a range of other peptides that are products of the angiotensinogen (B3276523) cascade.

One of the most studied of these is Angiotensin-(1-7) . nih.gov This peptide often exhibits actions that counterbalance the effects of Ang II. nih.gov For instance, while Ang II is a potent vasoconstrictor, Ang-(1-7) typically promotes vasodilation. nih.gov The discovery and characterization of Ang-(1-7) and its receptor, the Mas receptor, have opened up new avenues for understanding the nuanced regulation of the RAS. nih.govmdpi.com

Another more recently identified peptide is Alamandine (B1532146) . nih.gov Similar to Ang-(1-7), alamandine can induce vasodilation and has shown protective effects in experimental models of hypertension and atherosclerosis. nih.govnih.gov It is thought to exert its effects through the Mas-related G protein-coupled receptor member D (MrgD). nih.govresearchgate.net

The exploration of these and other novel angiotensin peptides, such as Angiotensin III and Angiotensin IV, is crucial for a comprehensive understanding of the RAS. nih.gov Research in this area aims to fully characterize their synthesis, degradation, and the signaling pathways they activate, which could lead to the development of new therapeutic strategies for a variety of diseases. nih.govnih.gov

Further Characterization of AT2 Receptor Physiology and Pharmacology

While most of the recognized effects of Angiotensin II are mediated by the Angiotensin II Type 1 (AT1) receptor, the Angiotensin II Type 2 (AT2) receptor has emerged as a significant area of investigation. ahajournals.orgnih.gov The AT2 receptor is often described as having effects that oppose those of the AT1 receptor, such as inhibiting cell growth and promoting vasodilation. revportcardiol.orgnih.gov

The signaling mechanisms of the AT2 receptor are complex and not yet fully understood. nih.gov It is a G protein-coupled receptor (GPCR), but its signaling pathways differ from those of classic GPCRs. nih.govmdpi.com Research has identified several key signaling pathways associated with AT2 receptor activation, including:

Activation of serine/threonine phosphatases. revportcardiol.org

Stimulation of the bradykinin (B550075)/nitric oxide/cGMP pathway. revportcardiol.org

Activation of phospholipase A2. revportcardiol.org

Recent phosphoproteomic studies have provided deeper insights, identifying proteins like HDAC1 and p53 as mediators of the AT2 receptor's antiproliferative and apoptotic effects. ahajournals.org

The development of selective agonists and antagonists for the AT2 receptor has been instrumental in its characterization. ahajournals.org For example, the nonpeptide agonist C21 has been used in pharmacological studies to explore the therapeutic potential of AT2R activation in conditions like hypertension and kidney disease. ahajournals.org Continued research into the physiology and pharmacology of the AT2 receptor holds promise for developing novel therapies that can selectively modulate its activity for therapeutic benefit. ahajournals.orgnih.gov

Exploring Mechanisms of Tissue-Specific Local RAS Activation

The concept of the renin-angiotensin system has evolved from a purely circulating, endocrine system to one that also operates at a local, tissue-specific level. oup.comnih.gov These local RAS, or tissue RAS (tRAS), have been identified in various organs, including the heart, kidneys, brain, and blood vessels. oup.comnih.govmdpi.com

A key requirement for a functional tRAS is the local synthesis of all necessary components for angiotensin peptide production, including angiotensinogen and renin. oup.com While the liver is the primary source of circulating angiotensinogen, its mRNA has been found in numerous other tissues. nih.gov Similarly, renin mRNA and activity have been detected in extra-renal tissues. mdpi.com

The mechanisms of tRAS activation can be independent of the systemic RAS and involve paracrine and autocrine signaling. mdpi.comphysiology.org For example, in the heart, over 90% of Angiotensin I and over 75% of Angiotensin II can be synthesized locally. physiology.org The local RAS plays a crucial role in various physiological and pathophysiological processes at the cellular level, influencing cell growth, differentiation, and apoptosis. physiology.org

Understanding the intricate mechanisms that regulate tissue-specific RAS activation is a major focus of current research. This knowledge is essential for developing targeted therapies that can modulate RAS activity in specific organs, potentially offering more precise and effective treatments for a range of diseases. oup.comfrontiersin.org

Developing Novel Pharmacological Tools for RAS Component Modulation

The therapeutic success of angiotensin-converting enzyme (ACE) inhibitors and angiotensin receptor blockers (ARBs) has spurred the development of new pharmacological tools to modulate other components of the RAS. nih.gov The goal is to achieve more targeted and effective interventions with potentially fewer side effects.

Future drug discovery in this area is focused on several promising avenues:

AT2 Receptor Agonists: As discussed, compounds that selectively activate the AT2 receptor are being investigated for their potential protective effects. researchgate.net

ACE2 Activators: Given the role of ACE2 in converting Ang II to the beneficial Ang-(1-7), developing activators of this enzyme is a key strategy. nih.gov The peptide Ile-Arg-Trp (IRW) has been identified as a novel ACE2 activating peptide. acs.org

Angiotensin-(1-7) Analogs: Both peptide and non-peptide analogs of Ang-(1-7) are being developed to leverage its protective actions. nih.gov

Neprilysin Inhibitors: These agents prevent the breakdown of natriuretic peptides, which have beneficial cardiovascular effects and can counteract the RAS. frontiersin.org Combined angiotensin receptor-neprilysin inhibitors (ARNIs) are a recent development in this class.

Aldosterone (B195564) Synthase Inhibitors: Targeting the final step in the production of aldosterone offers another point of intervention in the RAS. nih.gov

The development of these novel modulators, including biased AT1R blockers and chymase inhibitors, represents a significant shift towards a more nuanced approach to RAS-targeted therapies. researchgate.net

Investigating Angiotensin System Involvement in Emerging Research Areas

The influence of the renin-angiotensin system extends beyond its traditional cardiovascular roles, with emerging evidence implicating it in a variety of other physiological and pathological processes.

Pain Regulation Mechanisms

A growing body of research indicates that the RAS is involved in the modulation of pain, particularly neuropathic and inflammatory pain. researchgate.netnih.gov Angiotensin-related peptides and their receptors are expressed in key areas of the central and peripheral nervous system involved in pain transmission. nih.govresearchgate.net

Studies have shown that changes in the expression of RAS components can affect local inflammatory responses and pain signaling. researchgate.net For example, increased levels of Angiotensin II have been observed in animal models of neuropathic pain. researchgate.net The AT1 and AT2 receptors appear to play distinct, and sometimes opposing, roles in pain modulation. researchgate.netmdpi.com While AT1 receptor signaling is often pro-inflammatory, the role of the AT2 receptor is more complex, with some studies suggesting it promotes pain and others indicating an analgesic effect. researchgate.nettandfonline.compnas.org The development of drugs targeting the RAS, such as AT2R antagonists, is being explored as a novel approach for the treatment of chronic pain conditions. mdpi.comtandfonline.com

COVID-19 Related Pathways

The COVID-19 pandemic has brought the renin-angiotensin system to the forefront of infectious disease research. The angiotensin-converting enzyme 2 (ACE2) was identified as the primary cellular receptor for the SARS-CoV-2 virus. ecrjournal.comnews-medical.net

The binding of the virus to ACE2 leads to its downregulation, which can disrupt the balance of the RAS. nih.govfrontiersin.org This imbalance is characterized by a decrease in the protective ACE2/Ang-(1-7)/Mas receptor axis and a relative overactivity of the classical ACE/Ang II/AT1R axis. researchgate.netscienceopen.com This dysregulation is thought to contribute to the pathophysiology of severe COVID-19, including acute respiratory distress syndrome (ARDS), inflammation, and multi-organ damage. nih.govphysiology.org

The potential for RAS imbalance to exacerbate COVID-19 severity has led to extensive investigation into the role of RAS components in the disease process. nih.govphysiology.orgmdpi.com While the exact mechanisms are still being elucidated, the link between the RAS and COVID-19 highlights the system's critical role in host-pathogen interactions and inflammatory responses.

Q & A

Basic Research Questions

Q. How can researchers synthesize and characterize Angiotensin acetate derivatives for experimental use?

  • Methodology : this compound derivatives (e.g., Angiotensin II acetate, Angiotensin (1-7) acetate) are synthesized via solid-phase peptide synthesis (SPPS) with acetic acid counterions. Characterization requires mass spectrometry (e.g., MALDI-TOF) and HPLC for purity validation (>95%). Structural confirmation uses nuclear magnetic resonance (NMR) to verify amino acid sequences and acetate binding .
  • Critical Parameters : Molecular weights vary by derivative (e.g., Angiotensin II acetate: 1106.2 g/mol; Angiotensin (1-7) acetate: 959.06 g/mol), impacting solubility and dosing in assays .

Q. What methods are used to assess this compound’s biochemical activity, such as ACE inhibition?

  • Experimental Design :

In vitro ACE inhibition : Purified ACE (e.g., canine or recombinant human) is incubated with Angiotensin (1-7) acetate and fluorogenic substrates (e.g., Mca-YVADAPK-Dnp). Activity is quantified via fluorescence (λexem = 320/420 nm), with IC50 values calculated (e.g., 0.65 μM for Angiotensin (1-7) acetate) .

Cell-based assays : Vascular smooth muscle cells (VSMCs) are treated with Angiotensin II acetate (1–100 nM) to measure hypertrophy via <sup>3</sup>H-leucine incorporation or collagen synthesis via ELISA .

Q. How to design in vitro experiments to study this compound’s effects on vascular smooth muscle cells (VSMCs)?

  • Protocol :

  • Use H9c2 cell lines or primary VSMCs cultured in DMEM + 10% FBS.
  • Induce hypertrophy with Angiotensin II acetate (10–100 nM, 24–48 hrs).
  • Measure proliferation (MTT assay), hypertrophy (protein/DNA ratio), and oxidative stress (DCFH-DA for ROS detection). Validate via Western blot for MAPK/Akt pathways .
    • Controls : Include AT1R/AT2R antagonists (e.g., Losartan or PD123319) to confirm receptor specificity .

Q. What are standard in vivo models for studying this compound’s cardioprotective effects?

  • Models :

  • Hypertension : Angiotensin II acetate infusion (0.5–1.5 mg/kg/day, osmotic pump) in C57BL/6 mice to induce systolic blood pressure elevation .
  • Colitis : DSS-induced colitis mice treated with Angiotensin (1-7) acetate (0.01–0.06 mg/kg/day) to assess anti-inflammatory effects via colon histopathology and ACE2/MAS1 receptor upregulation .

Advanced Research Questions

Q. How to resolve contradictions in receptor-mediated effects (AT1R vs. AT2R) of this compound derivatives?

  • Data Conflict Analysis :

  • Angiotensin II acetate activates AT1R, promoting vasoconstriction and hypertrophy, while AT2R activation may counterbalance these effects. Use receptor-specific antagonists (e.g., Losartan for AT1R, PD123319 for AT2R) in parallel experiments to isolate pathways .
  • Case Study : In VSMCs, AT1R blockade reduced Angiotensin II acetate-induced ROS by 70%, while AT2R inhibition exacerbated hypertrophy, suggesting context-dependent crosstalk .

Q. What strategies optimize dosage in complex disease models involving fibrosis and inflammation?

  • Dosage Optimization :

  • Fibrosis : Angiotensin (1-7) acetate (2 μM in vitro, 0.06 mg/kg in vivo) inhibits TGF-β1-induced collagen synthesis in cardiac fibroblasts .
  • Cancer : Dose-response curves (0.1–10 μM) in tumor xenografts show angiogenesis inhibition (CD31+ microvessel count) without systemic toxicity .
    • Considerations : Species-specific ACE expression and acetate pharmacokinetics (e.g., shorter half-life in rodents) require adjustments .

Q. How to validate specificity in receptor binding assays to avoid off-target effects?

  • Validation Workflow :

Competitive Binding : Use radiolabeled Angiotensin II (e.g., <sup>125</sup>I-Sar1-Ile8-Angiotensin II) to measure displacement by unlabeled acetate derivatives in membrane preparations .

CRISPR Knockout Models : AT1R/AT2R-KO cells confirm receptor dependency of observed effects (e.g., abolished vasoconstriction in AT1R-KO aortic rings) .

Q. What experimental designs integrate multi-system studies (e.g., cardiovascular and cancer)?

  • Integrated Approach :

  • Co-culture Models : Endothelial cells (HUVECs) + tumor cells treated with Angiotensin (1-7) acetate (1–5 μM) to quantify angiogenesis (tube formation assay) and tumor cell apoptosis (Annexin V/PI) .
  • In Vivo Dual Models : ApoE<sup>−/−</sup> mice with atherosclerosis and xenografted tumors assess systemic anti-inflammatory vs. antitumor efficacy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.